molecular formula C8H5F5O B022195 (R)-(+)-1-(Pentafluorophenyl)ethanol CAS No. 104371-21-3

(R)-(+)-1-(Pentafluorophenyl)ethanol

Cat. No.: B022195
CAS No.: 104371-21-3
M. Wt: 212.12 g/mol
InChI Key: WYUNHWKTLDBPLE-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-1-(Pentafluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H5F5O and its molecular weight is 212.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2,3,4,5,6-pentafluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNHWKTLDBPLE-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426698
Record name (R)-(+)-1-(Pentafluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104371-21-3
Record name (R)-(+)-1-(Pentafluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-(+)-1-(Pentafluorophenyl)ethanol physical properties

[1]

Executive Summary

This compound is a chiral secondary alcohol characterized by a highly electron-deficient pentafluorophenyl ring.[1] This structural motif imparts unique electronic properties, including increased lipophilicity, metabolic stability, and specific non-covalent interactions (e.g.,


1

Physiochemical Profile

The following data represents the core physical constants for the compound. Note that while the CAS 830-50-2 refers to the racemic mixture, the properties below are specific to the (R)-enantiomer where noted.

PropertyValueCondition / Note
Chemical Formula

Molecular Weight 212.12 g/mol
CAS Number 830-50-2 (Racemic)75853-08-6 (Chiral generic)Verify specific enantiomer batch with CoA.[1]
Appearance White solid or clear liquidLow melting point solid.[2]
Melting Point 32 – 34 °CSolidifies upon refrigeration.[1]
Boiling Point 80 – 82 °C@ 37 mmHg
Density ~1.50 g/cm³Predicted @ 25 °C.
Refractive Index

Solubility Soluble in MeOH, DCM, EtOAc, THF.Insoluble in water.[1]Lipophilic due to perfluorinated ring.[1]

Stereochemistry & Optical Activity

The distinguishing feature of this compound is its chirality. The (R)-enantiomer is dextrorotatory (+).

  • Specific Rotation

    
    : +7.0°  (
    
    
    , Pentane)[1]
  • Absolute Configuration: (R)

  • Enantiomeric Excess (ee): Typically >98% for commercial chiral grades produced via enzymatic reduction.[1]

Critical Note: The sign of rotation (+) or (-) is solvent-dependent. The value +7.0° is standard in non-polar solvents like pentane. Always verify the solvent system when comparing certificates of analysis (CoA).

Spectroscopic Characterization

Accurate identification requires analysis of both Proton (


H NMR (Proton)
  • 
     1.62 ppm (3H, d, 
    
    
    Hz):
    Methyl group (
    
    
    ).[1] Doublet due to coupling with the methine proton.
  • 
     2.60 ppm (1H, br s):  Hydroxyl proton (
    
    
    ).[1] Chemical shift varies with concentration and solvent.[1][3]
  • 
     5.35 ppm (1H, q, 
    
    
    Hz):
    Methine proton (
    
    
    ).[1] Quartet due to coupling with the methyl group.
    • Note: No aromatic protons are observed due to full substitution with fluorine.[1]

F NMR (Fluorine)

The pentafluorophenyl group displays a characteristic three-signal pattern (2:1:2 integration).

  • 
     -143 to -145 ppm (2F, m):  Ortho-fluorines (
    
    
    ).[1]
  • 
     -155 to -160 ppm (1F, t):  Para-fluorine (
    
    
    ).[1]
  • 
     -163 to -165 ppm (2F, m):  Meta-fluorines (
    
    
    ).[1]

Synthesis & Manufacturing

The most efficient route to high-enantiopurity this compound is Biocatalytic Asymmetric Reduction .[1] This method avoids heavy metal catalysts and yields high ee.

Protocol: Enzymatic Reduction
  • Substrate: 2,3,4,5,6-Pentafluoroacetophenone.[1]

  • Catalyst: Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) specific for (R)-selectivity.[1]

  • Cofactor Regeneration: NADPH recycling system (e.g., Glucose Dehydrogenase/Glucose).[1]

  • Solvent System: Aqueous buffer (pH 7.0) with organic co-solvent (e.g., IPA or DMSO) to enhance substrate solubility.[1]

EnzymaticSynthesisSubstratePentafluoroacetophenone(Ketone)BiocatKRED / ADH Enzyme(R-Selective)Substrate->Biocat Substrate LoadingProductThis compound(>99% ee)Biocat->Product Asymmetric ReductionCofactorNADPH -> NADP+(Recycling System)Cofactor->Biocat H- Hydride Transfer

Figure 1: Biocatalytic workflow for the asymmetric synthesis of the (R)-alcohol.

Applications in Drug Discovery

The (R)-alcohol is primarily used as a chiral scaffold. A key reaction involving this compound is the Mitsunobu Reaction , which allows for the stereospecific inversion of the chiral center to generate (S)-configured derivatives (e.g., esters, ethers, or amines).[1]

Workflow: Mitsunobu Inversion

To install a nucleophile (Nu) while inverting the stereochemistry from (R) to (S):

  • Reagents: Triphenylphosphine (

    
    ), Diethyl azodicarboxylate (DEAD) or DIAD.[1]
    
  • Nucleophile: Carboxylic acid (

    
    ), Phenol (
    
    
    ), or Hydrazoic acid (
    
    
    ).[1]
  • Mechanism: The alcohol activates via the phosphonium intermediate, followed by

    
     attack by the nucleophile, resulting in inversion.
    

MitsunobuStart(R)-1-(Pentafluorophenyl)ethanolIntermediateOxyphosphoniumIntermediateStart->Intermediate ActivationReagentsPPh3 + DEAD/DIADReagents->IntermediateProduct(S)-1-(Pentafluorophenyl)ethyl Ester(Inverted Stereocenter)Intermediate->Product InversionNucleophileNucleophile (Nu-H)(e.g., Benzoic Acid)Nucleophile->Product SN2 Attack

Figure 2: Mitsunobu reaction pathway showing stereochemical inversion from (R) to (S).

Handling & Safety

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store at 2–8 °C . The compound has a low melting point; if received as a liquid during summer months, refrigerate to resolidify if necessary for weighing.

  • Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents.[1] The C-F bonds are robust, but the secondary alcohol is susceptible to oxidation to the ketone.

References

  • ChemicalBook. 1-(Pentafluorophenyl)ethanol Properties and Safety (CAS 830-50-2).[1] Retrieved from [1]

  • CymitQuimica. Physical Properties and CAS Data for 1-(Pentafluorophenyl)ethanol. Retrieved from [1]

  • Master Organic Chemistry. The Mitsunobu Reaction: Mechanism and Stereochemistry. Retrieved from [1]

  • Organic Chemistry Data. 19F NMR Chemical Shifts and Coupling Constants. Retrieved from [1]

  • LookChem. Synthesis and Manufacturer Data for 1-(Pentafluorophenyl)ethanol. Retrieved from [1]

(R)-(+)-1-(Pentafluorophenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-(+)-1-(Pentafluorophenyl)ethanol: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral fluorinated alcohol that has emerged as a cornerstone building block in modern medicinal chemistry and materials science. Its unique structural and electronic properties, imparted by the sterically demanding and highly electronegative pentafluorophenyl moiety, make it an invaluable tool for introducing chirality and modulating physicochemical characteristics in target molecules. This guide provides a comprehensive overview of its properties, details a robust protocol for its asymmetric synthesis, explores its critical applications in drug development—particularly in enhancing metabolic stability and serving as a precursor for highly efficient coupling reagents—and outlines essential safety and handling procedures.

In the landscape of drug discovery and fine chemical synthesis, the precise control of three-dimensional molecular architecture is paramount. Chiral alcohols, particularly those bearing fluorine atoms, are of exceptional interest. The introduction of fluorine can profoundly alter a molecule's conformational preferences, membrane permeability, and metabolic fate. Specifically, the pentafluorophenyl group (C₆F₅) offers a unique combination of high lipophilicity and strong electron-withdrawing character. When attached to a chiral secondary alcohol such as this compound, it creates a versatile synthon that allows researchers to systematically investigate and optimize the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Physicochemical and Structural Properties

This compound is characterized by its distinct chemical formula and molecular weight, which are fundamental to its reactivity and stoichiometry in chemical reactions. Its physical properties are summarized below.

Table 1: Core Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₅F₅O[1]
Molecular Weight 212.12 g/mol [1][2]
IUPAC Name (1R)-1-(2,3,4,5,6-pentafluorophenyl)ethanol[1]
CAS Number 104371-21-3[1]
Appearance White to light yellow solid or powder[3][4]
Melting Point 32-37 °C[2][3][5]
Boiling Point 102-103 °C @ 30 mmHg[2][5]
Optical Rotation [α]D²⁰ = +7.0° (c=1% in pentane)[6]

The structure features a chiral center at the carbinol carbon, directly bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the pentafluorophenyl ring.

Caption: 2D representation of (R)-1-(Pentafluorophenyl)ethanol.

Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The most reliable and widely adopted method for producing enantiomerically pure this compound is the asymmetric reduction of its prochiral ketone precursor, 2',3',4',5',6'-pentafluoroacetophenone. The Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity, predictability, and operational simplicity.[7][8]

Causality of Enantioselectivity: The CBS reduction employs a chiral oxazaborolidine catalyst which complexes with an achiral borane reducing agent (e.g., borane-dimethyl sulfide).[9][10] The ketone substrate coordinates to the Lewis acidic boron of the catalyst complex in a sterically defined manner. The bulky pentafluorophenyl group orients away from the catalyst's chiral substituent, exposing one of the ketone's prochiral faces to intramolecular hydride delivery from the complexed borane.[11] Using the (S)-CBS catalyst directs the hydride to the Re face of the ketone, yielding the (R)-alcohol.

Caption: Workflow for CBS reduction to synthesize the target chiral alcohol.

Core Applications in Drug Development and Research

Impact of the Pentafluorophenyl Moiety on Pharmacokinetics

The C₆F₅ group is a powerful tool for "metabolic blocking." The primary route of metabolism for many aromatic compounds is oxidative hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes.[5][12] The carbon-fluorine bond is exceptionally strong, and the mechanism of aromatic hydroxylation requires the formation of high-energy intermediates that are energetically disfavored at fluorinated positions.[13][14] By replacing a metabolically labile phenyl or substituted-phenyl ring with a pentafluorophenyl group, medicinal chemists can effectively block this metabolic pathway, thereby increasing the compound's half-life and in vivo exposure.[12]

Furthermore, the strong electron-withdrawing nature of the five fluorine atoms significantly lowers the pKa of nearby acidic or basic functional groups.[15][16] This modulation can be critical for optimizing a drug's binding affinity to its target receptor (e.g., by altering the strength of a hydrogen bond or ionic interaction) and for fine-tuning its solubility and permeability profile.

A Precursor to Highly Reactive Pentafluorophenyl (PFP) Esters

One of the most significant applications of this chiral alcohol is its use in creating activated esters for bioconjugation and peptide synthesis.[2][6] this compound can be esterified with a carboxylic acid, such as an N-protected amino acid. The resulting pentafluorophenyl (PFP) ester is highly activated towards nucleophilic acyl substitution.

Trustworthiness of the Method: The pentafluorophenoxide is an excellent leaving group because the negative charge on the oxygen is stabilized by the intense inductive-withdrawing effect of the C₆F₅ ring.[1] This high reactivity allows for rapid and efficient coupling reactions with amines to form amide bonds under mild conditions. Kinetic studies have shown that PFP esters react significantly faster than other active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.[3] This rapid coupling minimizes the risk of racemization at the chiral center of the amino acid, a critical requirement for synthesizing biologically active peptides.[1][17]

PFP_Ester_Application alcohol (R)-1-(Pentafluorophenyl)ethanol activation Esterification (e.g., DCC Coupling) alcohol->activation amino_acid N-Protected Amino Acid (R¹-COOH) amino_acid->activation pfp_ester Activated PFP Ester (R¹-COO-R²) activation->pfp_ester coupling Nucleophilic Acyl Substitution (Peptide Bond Formation) pfp_ester->coupling amine Amine Nucleophile (e.g., Peptide N-terminus, R³-NH₂) amine->coupling product Coupled Product (Amide) (R¹-CONH-R³) coupling->product leaving_group Pentafluorophenol (Byproduct) coupling->leaving_group

Caption: Workflow showing activation and coupling via PFP ester chemistry.

Experimental Protocols

The following protocols are representative methodologies grounded in established chemical literature. All operations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 5.1: Asymmetric Synthesis via CBS Reduction[7]
  • Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum and backfill with argon. Maintain a positive argon atmosphere throughout the reaction.

  • Catalyst Preparation: To the flask, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (e.g., 5-10 mol%). Dilute the catalyst with 10 mL of anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice-water bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0-1.2 equivalents) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.

  • Substrate Addition: In a separate flame-dried flask, dissolve 2',3',4',5',6'-pentafluoroacetophenone (1.0 equivalent) in 20 mL of anhydrous THF.

  • Reaction: Cool the reaction flask containing the catalyst-borane complex to -30 °C (an acetonitrile/dry ice bath). Slowly add the ketone solution dropwise over 30 minutes, ensuring the internal temperature does not rise above -25 °C. Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, slowly add 2 M HCl (20 mL) to quench the reaction. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound. Confirm enantiomeric excess (e.e.) using chiral HPLC or GC.

Protocol 5.2: Preparation of an Activated PFP Ester[1][18]
  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve an N-Fmoc-protected amino acid (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous THF or ethyl acetate.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.05 equivalents) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold solvent. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude PFP ester can often be purified by recrystallization (e.g., from ethyl acetate/hexane) to yield a stable, crystalline solid.

Safety, Handling, and Storage

This compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][9]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][7] Avoid formation of dust and inhalation of vapors.

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[17] In case of skin contact, wash with plenty of water.[17] Seek medical attention if irritation persists.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8 °C.[5][9]

Conclusion

This compound is a strategically vital chiral building block whose value is derived directly from the potent electronic and steric properties of the pentafluorophenyl ring. Its utility in enhancing metabolic stability and serving as a precursor for highly efficient PFP ester coupling reagents makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, properties, and reaction mechanisms enables its rational application in the design and construction of complex, high-value molecules.

References

  • PureSynth. (n.d.). 1-(Pentafluorophenyl)Ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363405, (R)-(+)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol. Retrieved from [Link]

  • LookChem. (n.d.). 1-(Pentafluorophenyl)ethanol. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • An, J., et al. (2020). Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source. Organic Letters, 22(4), 1249–1253. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Corey–Itsuno reduction. In Wikipedia. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 983–990. Retrieved from [Link]

  • Altman, R. A., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved from [Link]

  • Organic Chemistry Explained. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. Retrieved from [Link]

  • Pretze, M., et al. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 12(2), 79. Retrieved from [Link]

  • Manallack, D. T., et al. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 5, 1-16. Retrieved from [Link]

Sources

Solubility of (R)-(+)-1-(Pentafluorophenyl)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (R)-(+)-1-(Pentafluorophenyl)ethanol in Organic Solvents

Introduction

This compound is a chiral fluorinated alcohol of significant interest in the pharmaceutical and materials science sectors. Its unique structure, featuring a pentafluorinated aromatic ring, imparts enhanced reactivity, stability, and lipophilicity.[1] This compound serves as a critical chiral building block in the synthesis of biologically active molecules, enabling the development of drugs with improved efficacy and pharmacokinetic profiles.[1] Furthermore, its incorporation into specialty polymers can yield materials with superior thermal stability and chemical resistance.[1]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective application. Solubility data governs crucial aspects of process development, including reaction kinetics, purification strategies (such as crystallization), and formulation design. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed protocol for its experimental determination, and insights into the factors that influence its behavior in solution.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅F₅O[1][2]
Molecular Weight 212.12 g/mol [1][2]
Melting Point 32-34 °C[3][4]
Boiling Point 80-82 °C @ 37 mmHg[3]
Appearance White to light yellow solid or clear liquid[1][4]
CAS Number 830-50-2[1][2]

The relatively low melting point indicates that this compound can be handled as either a low-melting solid or a liquid at or near standard laboratory temperatures, a factor that is important when designing solubility experiments.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the principle of "like dissolves like."[5] This means that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[6] For this compound, two key structural features dictate its interactions:

  • The Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[7] This capability allows for strong, specific interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).[8]

  • The Pentafluorophenyl Ring: The five highly electronegative fluorine atoms create a strong dipole moment and significantly influence the electronic properties of the aromatic ring.[9][10] This part of the molecule contributes to dipole-dipole and London dispersion forces, allowing for interactions with a wide range of solvents, from moderately polar to less polar.

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Illustrative Solubility Data

Disclaimer: The following data is illustrative and intended for educational purposes. Actual values must be determined experimentally.

SolventSolvent TypeExpected Solubility Trend at 25°C ( g/100g solvent)Predominant Solute-Solvent Interactions
Methanol Polar ProticHighHydrogen Bonding, Dipole-Dipole
Acetone Polar AproticHighDipole-Dipole
Ethyl Acetate Moderately PolarModerateDipole-Dipole, London Dispersion
Toluene Nonpolar AromaticLow to ModerateLondon Dispersion, π-π Stacking
Hexane Nonpolar AliphaticLowLondon Dispersion

Experimental Determination of Equilibrium Solubility

To obtain reliable and accurate solubility data, a robust and validated methodology is essential. The saturation shake-flask method is widely considered the "gold standard" for determining equilibrium solubility due to its precision and ability to achieve true thermodynamic equilibrium.[11][12]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid solute to a pre-weighed vial prep2 Add a known mass of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Place in thermostatic shaker at constant temperature prep3->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Centrifuge or filter to obtain clear supernatant sep1->sep2 analysis1 Extract an aliquot of the saturated supernatant sep2->analysis1 analysis2 Dilute with a known volume of mobile phase/solvent analysis1->analysis2 analysis3 Quantify concentration (e.g., via HPLC, GC, UV-Vis) analysis2->analysis3 analysis4 Calculate solubility (e.g., mg/mL or g/100g) analysis3->analysis4 G cluster_solvents solute This compound Pentafluorophenyl Ring Hydroxyl Group methanol Methanol (Polar Protic) H-Bond Donor & Acceptor solute:oh->methanol Strong H-Bonding acetone Acetone (Polar Aprotic) H-Bond Acceptor Dipole solute:oh->acetone H-Bonding (Acceptor) solute:pfp->acetone Dipole-Dipole hexane Hexane (Nonpolar) Dispersion Forces solute:pfp->hexane Dispersion Forces

Sources

Stereochemistry of (R)-(+)-1-(Pentafluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical behavior, synthesis, and applications of (R)-(+)-1-(Pentafluorophenyl)ethanol . This document is structured for researchers requiring high-purity chiral intermediates and relies on evidence-based protocols.

Executive Summary & Stereochemical Foundation

This compound (CAS: 830-50-2) is a highly specialized chiral building block.[1] Unlike its non-fluorinated analog (1-phenylethanol), the presence of the perfluorinated aromatic ring drastically alters its electronic landscape, acidity, and intermolecular interactions.

  • Electronic Inversion: The pentafluorophenyl (

    
    ) group is strongly electron-withdrawing (
    
    
    
    ), significantly increasing the acidity of the hydroxyl proton (pKa
    
    
    13 vs. 16 for Ph-OH).[1]
  • Quadrupole Moment: The

    
     ring exhibits a reversed quadrupole moment compared to benzene, favoring "face-to-face" 
    
    
    
    -stacking with electron-rich aromatics rather than the "edge-to-face" geometry typical of phenyl groups.
  • Stereochemical Designation: The (R)-enantiomer is dextrorotatory (+).[1][2] Note that in asymmetric transfer hydrogenation, the

    
     group often induces a reversal of enantioselectivity  compared to non-fluorinated acetophenones due to these electronic and steric factors.
    
PropertyValue / Description
CAS Number 830-50-2
Molecular Formula

Molecular Weight 212.12 g/mol
Chirality (R)-Configuration
Optical Rotation

(typically + in

)
Physical State White solid / Low-melting liquid (MP: 32–34 °C)

Asymmetric Synthesis: The "Reversal" Phenomenon

The most robust method for synthesizing this compound is Asymmetric Transfer Hydrogenation (ATH) .[1] However, researchers must be aware of a critical mechanistic divergence.[1]

The Catalyst Inversion Rule

In standard Noyori-Ikariya ATH of acetophenone, an (R,R)-catalyst typically yields the (R)-alcohol .[1] Crucial Insight: For 2,3,4,5,6-pentafluoroacetophenone, the sense of induction is often reversed due to the repulsive interactions between the electron-rich hydridic Ru-H and the electron-rich fluorine atoms (or attractive


 interactions in the transition state).
  • Standard Substrate: (R,R)-Cat

    
     (R)-Alcohol[1]
    
  • Pentafluoro Substrate: (R,R)-Cat

    
     (S)-Alcohol[1]
    
  • Correct Protocol for this compound: You must use the (S,S)-Catalyst .[1]

Validated Protocol: Asymmetric Transfer Hydrogenation

Objective: Synthesis of this compound with >95% ee.

Reagents:

  • Substrate: 2,3,4,5,6-Pentafluoroacetophenone (1.0 eq)

  • Catalyst: RuCl (0.5 mol%) — Note the (S,S) configuration.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate/Water.[1]

  • Solvent: Dichloromethane (DCM) or Water (if using formate salt).[1]

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve RuCl in degassed DCM.

  • Substrate Addition: Add 2,3,4,5,6-pentafluoroacetophenone to the catalyst solution.

  • Initiation: Add the

    
     mixture dropwise at 0°C.
    
  • Reaction: Stir at room temperature (20-25°C) for 14–24 hours. Monitor conversion via TLC (Silica, Hexane/EtOAc 8:1) or GC.[1][3][4]

  • Quench & Workup: Dilute with water, extract with DCM (

    
    ). Wash combined organics with saturated 
    
    
    
    (to remove residual acid) and brine.[1][5]
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Synthesis Logic Diagram (Graphviz)

SynthesisWorkflow Start Precursor: 2,3,4,5,6-Pentafluoroacetophenone Decision Select Catalyst Configuration (Crucial Step) Start->Decision PathStandard (R,R)-Noyori Catalyst Decision->PathStandard Standard Logic (Incorrect here) PathCorrect (S,S)-Noyori Catalyst Decision->PathCorrect Inverted Logic (Correct for C6F5) TS_Standard Transition State A (Unfavorable/Reversed) PathStandard->TS_Standard TS_Correct Transition State B (Favors Re-face Attack) PathCorrect->TS_Correct Product_S Product: (S)-(-)-Isomer (Undesired) TS_Standard->Product_S Product_R Product: (R)-(+)-Isomer (Target) TS_Correct->Product_R

Caption: Stereochemical divergence in ATH of pentafluoroacetophenone. To obtain the (R)-product, the (S,S)-catalyst is required due to electronic reversal effects.

Characterization & Analysis

Validating the stereochemistry requires precise analytical methods.[1] The high fluorine content allows for unique NMR techniques.[1]

Determination of Enantiomeric Excess (ee)

Chiral HPLC Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (95:5).[1][6]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.[1]

  • Elution Order: Typically, the (R)-enantiomer elutes second on OD-H columns, but standards must be run to confirm.

NMR Analysis (Chiral Solvating Agents)

Due to the acidic hydroxyl proton, (R)-1-(Pentafluorophenyl)ethanol interacts strongly with basic Chiral Solvating Agents (CSAs) like (-)-Sparteine or (S)-1-Phenylethylamine .[1]

  • Method: Mix 10 mg of substrate + 2 eq. of CSA in

    
    .
    
  • Observation: The

    
     NMR signals (ortho-F) will split into diastereomeric peaks. The integration ratio gives the ee directly without derivatization.
    

Applications in Drug Development

The this compound moiety is a "privileged structure" in medicinal chemistry for two reasons:

  • Metabolic Stability: The C-F bonds block metabolic oxidation at the aromatic ring (preventing hydroxylation).[1]

  • Bioisosterism: The alcohol group can serve as a transition state mimic for protease inhibitors.[1]

Chiral Solvating Agent (CSA) Utility

This molecule itself can act as a CSA for analyzing other chiral amines.[1]

  • Mechanism: The electron-deficient

    
     ring creates a "
    
    
    
    -hole" (positive electrostatic potential in the ring center).[1] This attracts electron-rich analytes (like chiral amines) via
    
    
    stacking, while the hydroxyl group forms a hydrogen bond.[1] This "two-point" binding is essential for chiral discrimination.

CSA_Mechanism CSA CSA: (R)-Pentafluoro Alcohol Interaction1 H-Bond (Directional) CSA->Interaction1 Interaction2 Pi-Stacking (Face-to-Face) CSA->Interaction2 Analyte Analyte: Chiral Amine Analyte->Interaction1 Analyte->Interaction2 Result Diastereomeric Complex Interaction1->Result Interaction2->Result

Caption: Two-point binding mechanism (H-bonding + Pi-stacking) enabling chiral discrimination.

References

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts."[1] Journal of the American Chemical Society, 1996.

  • Mohar, B., et al. "Reversal of Enantioselectivity in the Asymmetric Transfer Hydrogenation of Fluoroacetophenones."[1] Organometallics, 2021.[1][4] [1]

  • Pirkle, W. H., et al. "Chiral Solvating Agents for NMR Analysis."[1] Journal of Organic Chemistry, 1981.[1]

  • BenchChem. "Protocol for Asymmetric Reduction of Acetophenones."[1][5] BenchChem Technical Library, 2025.[1]

Sources

Electron-withdrawing effects of the pentafluorophenyl group

The Electronic and Steric Architecture of the Pentafluorophenyl ( ) Group

A Technical Guide to Ligand Design, Catalysis, and Supramolecular Chemistry

Executive Summary

The pentafluorophenyl group (




Electronic Architecture: The "Perfluoro Effect"

The



1.1 Hammett Parameters and Electronic Constants

To rationalize the reactivity of


Table 1: Comparative Electronic Parameters of EWGs

Substituent

(Para)

(Meta)

(Inductive)

(Resonance)
Nature of Effect
Phenyl (

)
-0.010.060.10-0.11Weakly Donating / Neutral
Pentafluorophenyl (

)
0.41 0.34 0.64 -0.18 Strongly Withdrawing (-I)
Trifluoromethyl (

)
0.540.430.420.12Strong Withdrawal
Nitro (

)
0.780.710.630.15Very Strong Withdrawal

Data Source: Hansch, C., et al. Chem. Rev. 1991.

Key Insight: While




1.2 Quadrupole Inversion and Pi-Stacking

A critical, often overlooked feature is the quadrupole moment .

  • Benzene: Electron-rich face (negative potential), electron-poor edge (positive potential).[1]

  • Perfluorobenzene (

    
    ):  Electron-poor face (positive potential), electron-rich edge (negative potential).
    

This inversion drives the Arene-Perfluoroarene Interaction , where benzene and perfluorobenzene stack face-to-face (parallel) rather than the T-shaped (edge-to-face) geometry typical of benzene dimers. This interaction energy is estimated at ~5 kcal/mol, comparable to a hydrogen bond.

ElectronicEffectsBenzeneBenzene (C6H6)Negative Face / Positive EdgeQuadrupole: -29.0InteractionFace-to-FacePi-Stacking Interaction(~5 kcal/mol)Benzene->InteractionElectrostatic AttractionC6F5Pentafluorophenyl (C6F5)Positive Face / Negative EdgeQuadrupole: +31.7C6F5->InteractionComplementary Potential

Figure 1: The electrostatic complementarity driving arene-perfluoroarene supramolecular assembly.

The Gold Standard: Tris(pentafluorophenyl)borane (BCF)
  • High Lewis Acidity: Comparable to

    
     but without the hydrolytic instability.
    
  • Steric Bulk: The cone angle prevents the formation of unreactive "ate" complexes with sterically hindered bases.

  • Chemical Stability: The C-F bonds are robust, resisting B-C bond cleavage under acidic conditions.

2.1 Frustrated Lewis Pairs (FLPs)

The combination of BCF with bulky phosphines (e.g.,



2

Mechanism of


 Activation:
  • Encounter Complex: The bulky phosphine and borane approach but cannot bind.

  • Polarization: The electric field between P and B polarizes the

    
     bond.
    
  • Heterolytic Cleavage: The phosphine acts as a base (accepts

    
    ), and the borane acts as an acid (accepts 
    
    
    ).

FLP_MechanismFLPFrustrated Pair[P(tBu)3] + [B(C6F5)3](No Adduct Formation)TSTransition StatePolarization of H-H bondFLP->TSSteric repulsion preventsquenchingH2Hydrogen (H2)H2->TSEnters 'Electric Field'ProductZwitterionic Salt[HP(tBu)3]+ [HB(C6F5)3]-TS->ProductHeterolytic Cleavage

Figure 2: Heterolytic cleavage of dihydrogen by a Frustrated Lewis Pair.

Medicinal Chemistry Applications

In drug design, replacing a phenyl group with a pentafluorophenyl group can drastically alter pharmacokinetics.

  • pKa Modulation: The strong electron-withdrawing nature lowers the pKa of attached acidic groups.

    • Benzoic Acid pKa: ~4.2

    • Pentafluorobenzoic Acid pKa: ~1.7

    • Effect: Increases ionization at physiological pH, potentially reducing membrane permeability but increasing solubility.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

    
    ). Replacing C-H bonds with C-F blocks metabolic oxidation (e.g., by Cytochrome P450) at the aromatic ring, extending the drug's half-life (
    
    
    ).
Experimental Protocol: The Gutmann-Beckett Method[3][4][5]

To quantify the Lewis acidity of a new

Triethylphosphine Oxide (TEPO)3

Principle: The oxygen of TEPO binds to the Lewis Acid (LA). The strength of this interaction deshields the phosphorus nucleus.[4] The change in


453
Materials
  • Probe: Triethylphosphine oxide (TEPO), sublimed/dried.

  • Solvent: Deuterated benzene (

    
    ) or Toluene-
    
    
    (anhydrous).
  • Reference:

    
     (external) or calibrated against pure TEPO in solvent.
    
Step-by-Step Protocol
  • Preparation of Probe Solution:

    • Dissolve TEPO (10 mg) in anhydrous

      
       (0.6 mL) in a glovebox.
      
    • Measure the

      
       NMR shift of this "blank" sample (
      
      
      ). Typically
      
      
      ppm.[3]
  • Sample Preparation:

    • Weigh the Lewis Acid (LA) to achieve a 1:1 molar ratio with TEPO.

    • Add the LA to the TEPO solution. Shake until dissolved (or equilibrated).

  • Measurement:

    • Acquire

      
       NMR spectrum.
      
    • Record the chemical shift of the adduct (

      
      ).
      
  • Calculation:

    • Calculate the Acceptor Number (AN) using the approximate formula:

      
      
      
    • Note:

      
       typically shows a shift of 
      
      
      ppm, corresponding to an AN of ~78-80.

Validation Check: If the peak is broad, it indicates dynamic exchange. Cool the probe to -40°C to freeze the equilibrium and obtain a sharp signal for the adduct.

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Piers, W. E., & Chivers, T. (1997). Pentafluorophenylboranes: from obscure curiosities to major industrial catalysts. Chemical Society Reviews, 26, 345-354. Link

  • Stephan, D. W. (2009). Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis.[2] Dalton Transactions, (17), 3129-3136. Link

  • Beckett, M. A., et al. (1996).[3] A convenient NMR method for the measurement of Lewis acidity at boron centres: correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity. Polymer, 37(20), 4629-4631. Link

  • Salonen, L. M., Ellermann, M., & Diederich, F. (2011). Aromatic rings in chemical and biological recognition: energetics and structures. Angewandte Chemie International Edition, 50(21), 4808-4842. Link

Strategic Integration of Fluorinated Chiral Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Developers

Executive Summary

The strategic incorporation of fluorine into chiral alcohol scaffolds has evolved from a niche modification to a fundamental tactic in modern medicinal chemistry. Beyond the classic "metabolic block" strategy, fluorinated chiral alcohols—specifically trifluoromethyl carbinols and hexafluoroisopropanol motifs—serve as powerful modulators of pKa, lipophilicity (


), and conformational bias. This guide dissects the physicochemical imperatives driving their use, details robust asymmetric synthetic methodologies, and provides self-validating experimental protocols for their generation.
Part 1: The Physicochemical Imperative

The introduction of fluorine atoms adjacent to a hydroxyl group drastically alters the electronic landscape of the molecule. The high electronegativity of fluorine (


) exerts a powerful inductive effect (

), lowering the pKa of the alcohol and enhancing its hydrogen bond donor (HBD) capability while simultaneously reducing its hydrogen bond acceptor (HBA) character.
1.1 Comparative Acidity and Electronic Modulation

The shift in acidity is non-trivial. While non-fluorinated alcohols are weak acids (pKa ~16), perfluorinated analogs can approach the acidity of phenols. This modulation allows for unique interactions within enzyme active sites, often strengthening binding affinity through charge-assisted hydrogen bonding.

Table 1: Comparative Physicochemical Properties of Alcohols

CompoundStructurepKa (approx.)[1][2]Electronic EffectPrimary MedChem Application
Ethanol

~16.0NoneSolvent / Standard
2,2,2-Trifluoroethanol (TFE)

~12.4Strong Inductive (

)
H-bond Donor enhancement
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

~9.3Double Inductive (

)
Bioisostere of carboxylic acid/phenol
1.2 The "Fluorine Effect" Logic Flow

The following diagram illustrates how fluorine substitution translates into tangible medicinal chemistry outcomes, such as metabolic stability and target engagement.

FluorineEffect F_Sub Fluorine Substitution (Alpha to OH) Inductive Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive Metab_Block C-F Bond Strength (Metabolic Blocking) F_Sub->Metab_Block Lipophilicity Modulated Lipophilicity (Bioavailability) F_Sub->Lipophilicity pKa_Drop Lower pKa (Increased Acidity) Inductive->pKa_Drop H_Bond Enhanced H-Bond Donor Capability pKa_Drop->H_Bond Half_Life Extended Half-Life (Reduced Oxidation) Metab_Block->Half_Life Target_Bind Improved Target Binding Affinity Lipophilicity->Target_Bind H_Bond->Target_Bind

Caption: Mechanistic flow illustrating how fluorine substitution translates physicochemical changes into pharmacokinetic and pharmacodynamic benefits.

Part 2: Synthetic Architectures

Accessing enantiopure fluorinated alcohols is critical, as the enantiomers often exhibit vastly different pharmacological profiles. Two primary strategies dominate the field: Asymmetric Transfer Hydrogenation (ATH) for secondary alcohols and Nucleophilic Perfluoroalkylation for tertiary alcohols.

2.1 Synthetic Decision Tree

Select the appropriate methodology based on your substrate class.

SynthesisTree Start Target Molecule Type Alcohol Type? Start->Type Sec Secondary Alcohol (R-CH(OH)-CF3) Type->Sec Tert Tertiary Alcohol (R1-C(OH)(R2)-CF3) Type->Tert ATH Asymmetric Transfer Hydrogenation (ATH) (Ru/Ir Catalysis) Sec->ATH Standard Chem Method Enz Enzymatic Reduction (KREDs) Sec->Enz Green/Scale-up Nuc Nucleophilic Addition (TMS-CF3 + Chiral Catalyst) Tert->Nuc Classic Route Cross Reductive Cross-Coupling (Ni-Catalysis) Tert->Cross Emerging Method

Caption: Decision matrix for selecting the optimal synthetic route based on the steric nature of the target fluorinated alcohol.

Part 3: Detailed Experimental Protocol

Protocol: Asymmetric Transfer Hydrogenation (ATH) of 2,2,2-Trifluoroacetophenone Objective: Synthesis of (S)-1-Phenyl-2,2,2-trifluoroethanol. Mechanism: Noyori-type metal-ligand bifunctional catalysis.[3]

3.1 Reagents and Materials
  • Substrate: 2,2,2-Trifluoroacetophenone (1.0 eq, 10 mmol).

  • Catalyst Precursor:

    
     (0.005 eq).
    
  • Chiral Ligand:

    
     (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.01 eq).
    
  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or neat conditions.

3.2 Step-by-Step Methodology
  • Catalyst Formation (In-Situ):

    • In a flame-dried Schlenk flask under argon, charge

      
       (30.6 mg, 0.05 mmol) and 
      
      
      
      (36.6 mg, 0.10 mmol).
    • Add 2 mL of anhydrous 2-propanol and heat to 80°C for 20 minutes. The solution will turn from orange to deep red/purple, indicating the formation of the active 16-electron Ru-complex.

    • Evaporate the solvent under vacuum to obtain the solid catalyst.

  • Reaction Setup:

    • Dissolve the pre-formed catalyst in the substrate (2,2,2-Trifluoroacetophenone, 1.74 g, 10 mmol). If solubility is poor, add minimal DCM (2 mL).

    • Cool the mixture to 0°C.

    • Add the Formic acid/Triethylamine mixture (3 mL) dropwise via syringe. Caution: Exothermic reaction.

  • Execution & Monitoring:

    • Stir at room temperature (23°C).

    • Self-Validation Check: Monitor by TLC (10% EtOAc/Hexane). The ketone spot (

      
      ) should disappear, and the alcohol spot (
      
      
      
      ) should appear.
    • Reaction is typically complete within 12-24 hours.

  • Workup:

    • Quench by adding water (10 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with saturated

      
       (to remove residual formic acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification & Analysis:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield: Expect >90% isolated yield.

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). Expect >95% ee for the (S)-enantiomer.

Part 4: Case Studies in Drug Discovery
4.1 Efavirenz (Sustiva®)
  • Therapeutic Area: HIV-1 Reverse Transcriptase Inhibitor.

  • Structural Motif: Chiral tertiary trifluoromethyl alcohol.

  • Design Logic: The

    
     group prevents metabolic oxidation at the benzylic position (a common soft spot) while the tertiary alcohol forms a critical hydrogen bond with the Lys101 residue in the reverse transcriptase binding pocket.
    
  • Synthesis Insight: The manufacturing route utilizes a highly enantioselective addition of cyclopropylacetylide to a trifluoromethyl ketone, mediated by a chiral amino-alcohol additive (pyrrolidinylnorephedrine).[4]

4.2 Lotilaner (Credelio®)
  • Therapeutic Area: Ectoparasiticide (Veterinary).

  • Structural Motif: Chiral secondary

    
     alcohol (isoxazoline class).
    
  • Design Logic: The incorporation of the trifluoromethyl group increases the lipophilicity (

    
    ), ensuring excellent distribution into the lipid layers of the target pest, while the chiral center is essential for binding specificity to the GABA-gated chloride channel.
    
Part 5: Future Outlook

The field is moving toward Late-Stage Fluorination . Rather than building the fluorinated center early, new photoredox and electrochemical methods allow for the direct installation of fluorinated alcohol motifs onto complex drug scaffolds. This "try-and-measure" approach accelerates Lead Optimization by allowing medicinal chemists to rapidly scan the "fluorine effect" across a molecule.

References
  • Noyori, R., & Hashiguchi, S. (1997).[5] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6][7][8] Accounts of Chemical Research. Link

  • Pierce, M. E., et al. (1998).[4] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry. Link

  • Fujii, A., et al. (1996). Asymmetric Transfer Hydrogenation of Fluorinated Ketones. Journal of the American Chemical Society.[2][5] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wang, X. S., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation. Journal of the American Chemical Society.[2][5] Link

Sources

Methodological & Application

Chiral catalysts for the enantioselective reduction of 2',3',4',5',6'-pentafluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It addresses the specific challenges posed by the strongly electron-withdrawing pentafluorophenyl group during enantioselective reduction.

Executive Summary & Chemical Context

The reduction of 2',3',4',5',6'-pentafluoroacetophenone (CAS: 652-29-9) yields 1-(pentafluorophenyl)ethanol , a critical chiral building block for fluorine-containing pharmaceuticals and liquid crystal materials.[1]

The Challenge: The presence of five fluorine atoms on the aromatic ring creates a potent electron-withdrawing effect (Hammett


 constants: 

,

per fluorine, cumulative effect is massive). This renders the carbonyl carbon highly electrophilic compared to non-fluorinated acetophenone.
  • Kinetic Impact: Reaction rates are significantly faster, often leading to non-selective background reduction if uncatalyzed pathways are not suppressed.

  • Stereochemical Impact: The electronic perturbation can alter the non-covalent interactions (CH/

    
     and lone-pair/
    
    
    
    repulsion) within the catalyst transition state, potentially reducing enantiomeric excess (ee) or, in rare cases with Transfer Hydrogenation, reversing the sense of induction compared to standard acetophenones.

This guide details two field-proven protocols: Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) Reduction .

Catalyst Selection Guide

FeatureMethod A: Ru-Catalyzed ATH Method B: CBS Reduction
Catalyst System RuCl(

-cymene)[(S,S)-TsDPEN]
(S)-Me-CBS Oxazaborolidine / Borane
H-Source Formic Acid / Triethylamine (5:[2]2)BH

·THF or BH

·DMS
Scalability High (Robust, insensitive to air)Moderate (Moisture sensitive, cryogenic)
Enantioselectivity Good (90-97% ee)Excellent (>98% ee possible)
Electronic Effect Critical: C

F

group may cause "stereochemical drift" or reversal.
Stable: Generally follows standard steric models.
Primary Use Process Scale-up (>100g)Lab Scale / High Purity Requirements

Protocol A: Asymmetric Transfer Hydrogenation (ATH)[2][3]

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism.[3] The ruthenium hydride and the amine proton of the ligand are transferred to the ketone in a concerted, outer-sphere fashion.[3]

Critical Technical Note: For standard acetophenones, (S,S)-TsDPEN typically yields the (S)-alcohol. However, due to the specific electronic repulsion of the C


F

ring in the transition state, the enantioselectivity can be sensitive to the H-donor ratio.
Materials
  • Substrate: 2',3',4',5',6'-Pentafluoroacetophenone (1.0 eq)

  • Catalyst: RuCl(

    
    -cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)
    
  • Solvent/Reductant: Formic Acid / Triethylamine complex (5:2 molar ratio).[2]

  • Solvent (Optional): Dichloromethane (DCM) can be used as a co-solvent to moderate the rate.

Step-by-Step Procedure
  • Preparation: In a clean Schlenk flask, dissolve the Ru-catalyst (10 mg per 1 mmol substrate) in the Formic Acid/TEA azeotrope (2 mL per mmol). Sparge with nitrogen for 10 minutes to remove oxygen.

  • Addition: Add the pentafluoroacetophenone substrate in one portion.

    • Note: The reaction is exothermic. For scales >5g, add substrate dropwise.

  • Reaction: Stir at 25°C . Do not heat. The electron-deficient ketone reduces rapidly (often < 4 hours).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC.[3][4] Look for the disappearance of the ketone peak.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (x3).

    • Wash combined organics with saturated NaHCO

      
       (to remove formic acid) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).

Visualizing the ATH Pathway

The following diagram illustrates the concerted proton/hydride transfer unique to the Noyori-Ikariya mechanism.

ATH_Mechanism Cat_Pre Ru-Precatalyst (16e- species) Ru_H Ru-Hydride Species (18e- Active Cat) Cat_Pre->Ru_H + H-Source - CO2 H_Source HCOOH / TEA (H-Donor) TS Transition State (Concerted Transfer) Ru_H->TS + Substrate TS->Cat_Pre Regeneration Product Chiral Alcohol (S)-1-(C6F5)ethanol TS->Product H-/H+ Transfer Substrate Pentafluoroacetophenone Substrate->TS

Caption: Fig 1. Bifunctional mechanism of Ru-catalyzed Transfer Hydrogenation. The amine proton and metal hydride transfer simultaneously.

Protocol B: CBS Reduction (Corey-Bakshi-Shibata)[4][6]

Mechanism: The chiral oxazaborolidine activates the borane reagent (Lewis acid) and guides the ketone delivery via steric differentiation.[3] The bulky C


F

group will occupy the pseudo-equatorial position in the transition state to minimize steric clash with the catalyst's methyl/phenyl groups.

Stereochemical Prediction:

  • (S)-Me-CBS typically yields the (R)-alcohol for acetophenone derivatives.

  • (R)-Me-CBS typically yields the (S)-alcohol .[5]

Materials
  • Substrate: 2',3',4',5',6'-Pentafluoroacetophenone (1.0 eq)

  • Catalyst: (S)-Me-CBS (1.0 M in Toluene, 10 mol%)

  • Reductant: Borane-THF complex (BH

    
    ·THF) (0.6 - 1.0 eq)
    
  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Drying: Flame-dry a round-bottom flask and cool under Argon.

  • Catalyst Charge: Add (S)-Me-CBS solution (0.1 eq) to the flask.

  • Borane Addition: Add BH

    
    ·THF (0.6 - 1.0 eq) to the catalyst solution at room temperature. Stir for 10 minutes to form the active catalyst-borane complex.
    
  • Cooling: Cool the mixture to -20°C .

    • Reasoning: The high electrophilicity of the pentafluoro ketone makes it reactive. Lower temperatures prevent non-catalyzed background reduction (which produces racemic product).

  • Substrate Addition: Dissolve the ketone in minimal anhydrous THF. Add this solution slowly dropwise over 30-60 minutes to the catalyst mixture.

    • Control: Maintain internal temperature below -15°C.

  • Quench: Once addition is complete, stir for 15 min. Carefully quench with Methanol (dropwise) until gas evolution ceases.

  • Workup:

    • Add 1N HCl and stir for 20 min (to break boron-nitrogen bonds).

    • Extract with Diethyl Ether. Wash with Sat. NaHCO

      
       and Brine.
      
  • Purification: Flash chromatography or distillation.

Visualizing the CBS Cycle

CBS_Cycle CBS_Cat (S)-Me-CBS Catalyst Active_Complex Catalyst-BH3 Complex CBS_Cat->Active_Complex + BH3 BH3 BH3·THF BH3->Active_Complex Coord_Complex Ketone-Cat-BH3 Assembly Active_Complex->Coord_Complex + Ketone (Fast Coord) Ketone Pentafluoro- acetophenone Ketone->Coord_Complex Product_Complex Alkoxy-Borane Intermediate Coord_Complex->Product_Complex Hydride Transfer (Rate Limiting) Product_Complex->CBS_Cat Regeneration Final_Prod (R)-Alcohol Product_Complex->Final_Prod + MeOH/HCl (Hydrolysis)

Caption: Fig 2. CBS Catalytic Cycle.[6][7][8] The coordination of the ketone to the activated boron center directs the hydride attack.

Analytical Methods (QC)

To determine the Enantiomeric Excess (ee), Chiral HPLC is the standard method.

ParameterCondition
Column Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (95 : 5)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Strong absorption due to aromatic ring)
Retention Typical elution order varies; authenticate with racemate.

Troubleshooting Low ee:

  • In CBS: Ensure temperature is strictly controlled (-20°C). If ee is low, the rate of uncatalyzed reduction by free BH

    
     is competing. Increase catalyst loading to 15 mol% or use simultaneous addition of ketone and borane (Inverse Addition).
    
  • In ATH: If the reaction stalls or ee is poor, switch to a tethered Ru-catalyst (e.g., Ru-tethered-TsDPEN) which is more robust against the steric bulk of the pentafluoro group.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[6][9][10] Journal of the American Chemical Society.[6] Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][11] Accounts of Chemical Research. Link

  • Dub, P. A., & Gordon, J. C. (2018). The role of the metal-ligand bifunctional mechanism in the hydrogenation of polar bonds. Nature Reviews Chemistry. Link

  • Soni, P., & Banerjee, U. C. (2006). Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis.[12] Biotechnology Journal.[12] Link

  • LookChem. (2023). 1-(Pentafluorophenyl)ethanol Product Information and Synthesis Routes. Link

Sources

Application Note: High-Efficiency Asymmetric Reduction of Pentafluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the enzymatic reduction of pentafluoroacetophenone Content Type: Application Note & Detailed Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Precision Biocatalysis for Fluorinated Chiral Intermediates

Introduction & Scientific Rationale

The introduction of fluorine into pharmaceutical scaffolds is a pivotal strategy in modern drug design, often enhancing metabolic stability and lipophilicity. However, the synthesis of chiral fluorinated alcohols, such as (S)-1-(pentafluorophenyl)ethanol , presents a unique challenge. The extreme electron-withdrawing nature of the pentafluorophenyl ring destabilizes the transition states of many conventional chemical reductions. For instance, asymmetric reduction using DIP-Chloride yields the product with only ~44% enantiomeric excess (ee) [1, 2].

Biocatalysis offers a superior alternative.[1] This protocol details the enzymatic reduction of 2,3,4,5,6-pentafluoroacetophenone (PFAP) using a specific ketoreductase (KRED) derived from Synechococcus sp.[2][3] PCC 7942.[2][3][4][5] Unlike generic alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) which may suffer from poor stereoselectivity (approx. 43% ee) due to the steric and electronic bulk of the perfluorinated ring, the Synechococcus KRED achieves >99.8% ee with high specific activity [1].[3][4]

Key Mechanistic Insights
  • Electronic Effects: The five fluorine atoms create a highly electrophilic carbonyl carbon. While this increases reactivity, it can lead to non-stereoselective background hydrolysis or reduction if the enzyme active site is not tightly fitted.

  • Steric Recognition: The enzyme must differentiate between the small methyl group and the bulky pentafluorophenyl group. The Synechococcus FabG homolog possesses a binding pocket that strictly enforces Prelog stereochemistry for this substrate.

  • Cofactor Regeneration: To drive the equilibrium forward and ensure economic viability, this protocol employs a coupled enzyme system using Glucose Dehydrogenase (GDH) to regenerate NADPH.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the coupled enzymatic system and the logic flow for process optimization.

G cluster_cycle Cofactor Regeneration Cycle NADPH NADPH KRED KRED (Synechococcus sp.) NADPH->KRED H- Transfer NADP NADP+ GDH GDH (B. subtilis) NADP->GDH Substrate Pentafluoro- acetophenone Substrate->KRED Product (S)-1-(Pentafluoro- phenyl)ethanol Cosubstrate Glucose Cosubstrate->GDH Coprogen Gluconolactone KRED->NADP KRED->Product GDH->NADPH Regeneration GDH->Coprogen

Figure 1: Coupled enzymatic reduction cycle. The KRED reduces the fluorinated ketone while consuming NADPH, which is instantly regenerated by GDH oxidizing glucose.

Experimental Protocol

Materials & Reagents
  • Substrate: 2,3,4,5,6-Pentafluoroacetophenone (97% purity).

  • Enzyme: Recombinant KRED (homolog to fabG from Synechococcus sp.[3] PCC 7942) lyophilized powder or cell-free extract.

  • Cofactor Recycling Mix:

    • Glucose Dehydrogenase (GDH) (e.g., from Bacillus subtilis or megaterium).

    • NADP+ (disodium salt).

    • D-Glucose.

  • Buffer: 100 mM Potassium Phosphate, pH 8.0 containing 1 mM MgCl₂.

  • Solvents: DMSO (co-solvent), Ethyl Acetate (extraction).

Enzyme Screening & Selection Data

Before scale-up, verify enzyme activity. The table below highlights the critical performance gap between generic and specific enzymes for this substrate.

Enzyme SourceSpecific Activity (U/mg)Conversion (24h)Enantiomeric Excess (ee)Stereopreference
Synechococcus sp.[2][3][4] PCC 7942 8.57 ± 0.49 >99% >99.8% (S)
Lactobacillus brevis ADH1.20 ± 0.15<50%43.3%(S)
Chemical Reduction (DIP-Cl)N/A85%44%(S)
Standard Biotransformation Procedure (50 mL Scale)

Step 1: Buffer Preparation Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 8.0). Add MgCl₂ to a final concentration of 1 mM (stabilizes GDH).

Step 2: Substrate Solution Dissolve 210 mg (1 mmol) of pentafluoroacetophenone in 2.5 mL DMSO (5% v/v final concentration). Note: Fluorinated ketones are hydrophobic. If the solution is cloudy upon addition to buffer, add 0.5% (w/v) Tween-80 surfactant.

Step 3: Cofactor Mix To the buffer, add:

  • 250 mg D-Glucose (approx. 1.4 equivalents).

  • 10 mg NADP+ (catalytic quantity).

  • 500 Units of GDH (CDX-901 or equivalent).

Step 4: Reaction Initiation Add 20-50 mg of Synechococcus KRED lyophilized powder. Initiate the reaction by adding the Substrate/DMSO solution dropwise while stirring at 250 rpm.

Step 5: Incubation Incubate at 30°C for 18–24 hours.

  • Critical Control: Monitor pH.[2][4][6] If pH drops below 7.0 due to gluconic acid formation, titrate with 1M NaOH.

Step 6: Work-up Extract the reaction mixture 3 times with 20 mL Ethyl Acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

Analytical Validation

To ensure scientific integrity, the product must be validated for both conversion and optical purity.

Chiral HPLC Method

Because the product is a fluorinated aromatic alcohol, standard chiral columns work well but require polarity adjustments.

  • Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95:5).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm (aromatic ring) or 210 nm.

  • Temperature: 25°C.

  • Retention Times (Approximate):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

    • Ketone Substrate: ~6.0 min

GC Method (Alternative)

Due to the volatility of fluorinated compounds, GC is often more sensitive.

  • Column: Chirasil-Dex CB or equivalent cyclodextrin phase.

  • Program: 80°C (2 min) -> 5°C/min -> 180°C.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yield or selectivity.

Optimization Start Start Optimization CheckConv Check Conversion (24h) Start->CheckConv LowConv Conversion < 50%? CheckConv->LowConv Solubility Issue: Substrate Precipitation Action: Add 5% Tween-80 or Switch to Biphasic (Heptane/Buffer) LowConv->Solubility Yes (Cloudy) Inhibition Issue: Enzyme Inhibition Action: Fed-batch addition of ketone LowConv->Inhibition Yes (Clear) CheckEE Check Enantiomeric Excess LowConv->CheckEE No LowEE ee < 98%? CheckEE->LowEE WrongEnz Issue: Wrong Enzyme Homolog Action: Screen variant library (Focus on FabG homologs) LowEE->WrongEnz Yes (Consistent) Racemization Issue: Chemical Racemization Action: Lower pH to 7.0 Reduce Temp to 20°C LowEE->Racemization Yes (Variable) Success Process Validated LowEE->Success No

Figure 2: Troubleshooting logic flow for optimizing the bioreduction of fluorinated ketones.

References

  • Höhne, M., et al. (2008). "Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942."[2][3][4][5][7] Applied and Environmental Microbiology, 74(21), 6719–6725.

  • Ramachandran, P. V., et al. (1995). "Exploration of the 5-Haloisopinocampheylboranes for Asymmetric Reduction of Ketones." Heteroatom Chemistry, 6.

  • Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols."[3] Applied Microbiology and Biotechnology, 76, 237–248.

  • BenchChem. (2025).[1] "Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol." (Used for general HPLC conditions of aryl ethanols).

Sources

Application Notes & Protocols: (R)-(+)-1-(Pentafluorophenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals where enantiomeric purity is paramount.[1][2] Chiral auxiliaries are powerful tools that temporarily impart chirality to a prochiral substrate, directing subsequent reactions to occur with high diastereoselectivity.[1][3] This guide provides a detailed exploration of (R)-(+)-1-(pentafluorophenyl)ethanol, a highly effective chiral auxiliary. We will delve into its unique properties, applications in key asymmetric transformations, and provide detailed, field-proven protocols for its attachment, use in diastereoselective enolate alkylation, and subsequent cleavage to yield enantiomerically enriched products.

Introduction: The Role and Advantage of this compound

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1] After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[3] The ideal auxiliary should be readily available in enantiopure form, easy to attach and remove under mild conditions, and provide a strong stereochemical bias to reactions.[3]

This compound has emerged as a valuable auxiliary due to several key features:

  • Steric and Electronic Properties: The bulky and electron-withdrawing pentafluorophenyl group provides a well-defined and rigid steric environment. This rigidity is crucial for creating a significant energy difference between the diastereomeric transition states of a reaction, leading to high levels of stereocontrol.[4]

  • Crystallinity: Derivatives incorporating this auxiliary often exhibit high crystallinity. This is a significant practical advantage, as it frequently allows for the purification of the major diastereomer by simple recrystallization, potentially raising the diastereomeric excess (d.e.) to >99%.

  • Spectroscopic Handle: The pentafluorophenyl group provides a clear signal in ¹⁹F NMR spectroscopy, which can be a useful tool for monitoring reaction progress and assessing diastereomeric ratios without the need for chiral chromatography.

  • Facile Cleavage: The auxiliary can typically be removed under mild hydrolytic or reductive conditions, preserving the newly formed stereocenter.

The general strategy for using a chiral auxiliary like this compound is depicted below. An achiral starting material is first coupled with the auxiliary. A diastereoselective reaction then creates a new stereocenter under the influence of the auxiliary. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product.[5]

G cluster_workflow General Chiral Auxiliary Workflow Achiral Achiral Substrate (e.g., Carboxylic Acid) Coupling Coupling Reaction (Esterification) Achiral->Coupling Auxiliary This compound Chiral Auxiliary Auxiliary->Coupling Adduct Chiral Adduct (Diastereomerically Pure) Coupling->Adduct Reaction Diastereoselective Reaction (e.g., Enolate Alkylation) Adduct->Reaction Product_Aux Product-Auxiliary Conjugate (New Stereocenter) Reaction->Product_Aux Cleavage Auxiliary Cleavage (Hydrolysis/Reduction) Product_Aux->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application: Asymmetric Alkylation of Propionate Esters

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates.[3][5] By attaching this compound to propanoic acid, we can generate a chiral ester. Deprotonation forms a rigid chiral enolate where one face is effectively shielded by the bulky auxiliary, directing an incoming electrophile (e.g., an alkyl halide) to the opposite face with high selectivity.

Mechanism of Stereochemical Control

The high diastereoselectivity observed in the alkylation of the lithium enolate derived from the (R)-(+)-1-(pentafluorophenyl)ethyl propionate ester is attributed to the formation of a rigid, chelated Z-enolate structure. The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen, forcing the ester into a fixed conformation. The pentafluorophenyl group then acts as a powerful steric shield, blocking the si-face of the enolate. Consequently, the electrophile (E⁺) can only approach from the less hindered re-face, leading to the formation of a single major diastereomer.

Sources

Scale-up synthesis of enantiopure (R)-(+)-1-(Pentafluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-up Synthesis of Enantiopure (R)-(+)-1-(Pentafluorophenyl)ethanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of enantiopure this compound, a critical building block in modern medicinal chemistry and materials science.[1][2] The introduction of a pentafluorophenyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide details a robust and scalable biocatalytic approach, focusing on the asymmetric reduction of the prochiral ketone, 2',3',4',5',6'-pentafluoroacetophenone. The protocol emphasizes practical execution, scientific rationale, and methods for ensuring high enantiomeric purity.

Introduction: The Significance of Fluorinated Chiral Alcohols

Chiral alcohols incorporating fluorine atoms are highly sought-after intermediates in the pharmaceutical and agrochemical industries.[3] The unique electronic properties of fluorine can profoundly influence the physicochemical and biological characteristics of a molecule.[1] Specifically, this compound serves as a key precursor in the synthesis of complex, biologically active compounds, where its highly fluorinated aromatic ring can lead to improved efficacy and pharmacokinetic profiles.[2]

The primary challenge in producing this and similar compounds lies in controlling the stereochemistry at the carbinol center. Traditional chemical reductions of the corresponding ketone often yield a racemic mixture, requiring challenging and costly chiral resolution steps.[4] Therefore, developing a direct, scalable, and highly enantioselective synthetic route is of paramount importance for industrial applications.

Strategic Approach: Asymmetric Biocatalytic Reduction

Several methods exist for the asymmetric synthesis of chiral alcohols, including transition metal-catalyzed asymmetric transfer hydrogenation and reduction with chiral borane reagents.[5] However, for scale-up operations, biocatalysis presents numerous advantages, including:

  • High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (e.e.), frequently exceeding 99%.[6]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.[6]

  • Environmental Sustainability ("Green Chemistry"): This approach avoids the use of heavy metal catalysts and harsh reagents, leading to a more environmentally friendly process.[7]

  • Safety and Cost-Effectiveness: Whole-cell biocatalysts can be particularly cost-effective as they eliminate the need for enzyme isolation and purification, and they contain all necessary cofactors and regeneration systems.[7]

This protocol will focus on the use of a ketoreductase (KRED) or a whole-cell system expressing an alcohol dehydrogenase (ADH) for the asymmetric reduction of 2',3',4',5',6'-pentafluoroacetophenone.[8]

The Biocatalytic Transformation

The core of this synthesis is the enzymatic reduction of a prochiral ketone to a chiral secondary alcohol. This transformation requires a nicotinamide cofactor, typically NADPH, as the hydride source. On a preparatory scale, the cost of stoichiometric NADPH is prohibitive. Therefore, an efficient cofactor regeneration system is essential. A common and effective method is the "coupled-substrate" approach, where a sacrificial alcohol, such as isopropanol, is used to regenerate the NADPH in situ, catalyzed by the same or a different dehydrogenase.[9][10]

cluster_main Biocatalytic Reduction Cycle Ketone Pentafluoro- acetophenone Enzyme Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) Ketone->Enzyme Substrate Binding Alcohol (R)-(+)-1-(Pentafluorophenyl) ethanol Enzyme->Alcohol Product Release NADP NADP+ Enzyme->NADP Cofactor Release Acetone Acetone (Byproduct) Enzyme->Acetone NADPH NADPH NADP->NADPH Cofactor Regeneration NADPH->Enzyme Hydride Donation Isopropanol Isopropanol (Co-substrate) Isopropanol->Enzyme Regeneration

Caption: Biocatalytic reduction cycle with cofactor regeneration.

Scale-up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis of this compound. Adjustments may be necessary based on the specific activity of the chosen biocatalyst.

Materials and Equipment
Reagents & Materials Grade Supplier Notes
2',3',4',5',6'-Pentafluoroacetophenone (≥97%)Synthesise.g., Sigma-AldrichStarting material.
Ketoreductase (KRED) or recombinant E. coli cellsBiocatalysisVariousScreen various KREDs for activity and selectivity.
Isopropanol (IPA)ACS ReagentStandardCo-substrate for cofactor regeneration and co-solvent.[10]
Potassium Phosphate Buffer (0.1 M, pH 7.0)Molecular BiologyStandardReaction medium.
NADP+ Sodium Salt≥95%StandardCofactor (if using isolated enzyme).
Methyl tert-butyl ether (MTBE)HPLC GradeStandardExtraction solvent.
Magnesium Sulfate (Anhydrous)LaboratoryStandardDrying agent.
Silica Gel60 Å, 230-400 meshStandardFor column chromatography.
Equipment
Jacketed Glass Reactor (5 L) with overhead stirrerFor controlled temperature and mixing.
Temperature Probe and ControllerTo maintain reaction temperature.
Separatory Funnel (4 L)For liquid-liquid extraction.
Rotary EvaporatorFor solvent removal.
Flash Chromatography SystemFor purification.
Chiral GC or HPLC SystemFor enantiomeric excess (e.e.) analysis.[11]
Experimental Workflow

Caption: Overall workflow for the synthesis and purification.

Step-by-Step Procedure

1. Reactor Setup and Reagent Preparation:

  • Set up the 5 L jacketed glass reactor with an overhead stirrer, temperature probe, and nitrogen inlet.

  • Set the temperature controller to 30 °C.

  • Prepare 2.5 L of 0.1 M potassium phosphate buffer (pH 7.0).

2. Biocatalytic Reduction:

  • To the reactor, add the 2.5 L of phosphate buffer.

  • Add 500 mL of isopropanol (20% v/v). The isopropanol acts as both a co-solvent to improve substrate solubility and as the co-substrate for cofactor regeneration.[10]

  • Add the biocatalyst. This could be a commercially available ketoreductase or a whole-cell catalyst. If using an isolated enzyme, add NADP+ to a final concentration of ~0.5 mM.[3]

  • Begin stirring at 200-300 RPM to ensure a homogenous mixture.

  • Slowly add 100 g of 2',3',4',5',6'-pentafluoroacetophenone to the reactor.

  • Maintain the reaction at 30 °C under a gentle stream of nitrogen.

3. Reaction Monitoring:

  • Monitor the reaction progress every 2-4 hours.

  • Withdraw a small aliquot (~0.5 mL), quench it with an equal volume of MTBE, vortex, and analyze the organic layer by TLC or GC to track the disappearance of the starting ketone.

  • The reaction is typically complete within 24-48 hours.[1]

4. Work-up and Extraction:

  • Once the reaction is complete, stop the stirring and heating.

  • Add an equal volume (approx. 3 L) of MTBE to the reactor.

  • Stir vigorously for 15 minutes, then transfer the entire mixture to a 4 L separatory funnel.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with 1 L of brine (saturated NaCl solution).

  • Drain the aqueous layer and transfer the organic layer to a large flask.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

5. Purification and Analysis:

  • Concentrate the filtered organic solution using a rotary evaporator to obtain the crude product as an oil.

  • Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • The final product, this compound, should be a colorless to pale yellow liquid or a low-melting solid.[12]

  • Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or GC.[11][13] A typical method may use a column with a cyclodextrin-based chiral stationary phase.[11]

Expected Results
Parameter Target Value Notes
Reaction Time 24 - 48 hoursDependent on enzyme activity and substrate concentration.
Isolated Yield 85 - 95%Yields can be optimized by ensuring complete conversion and minimizing losses during work-up and purification.[10]
Chemical Purity (by GC/HPLC) > 98%Achieved after flash chromatography.
Enantiomeric Excess (e.e.) > 99%A key advantage of biocatalysis; verify with chiral chromatography.[7]
Appearance Colorless to pale yellow liquid/low-melting solidConforms to literature descriptions.[12]

Troubleshooting and Scientific Rationale

  • Low Conversion Rate: This may be due to enzyme inhibition or deactivation. High concentrations of the ketone substrate or the acetone byproduct can be inhibitory. Consider a fed-batch approach for substrate addition to maintain a lower concentration.[6]

  • Low Enantiomeric Excess: This is rare with a well-chosen biocatalyst but could indicate an issue with the enzyme itself or contamination. Ensure the correct enantiomer is being produced as per the enzyme's known selectivity (e.g., following Prelog's rule).

  • Difficult Extraction/Emulsion Formation: If emulsions form during work-up, especially with whole-cell catalysts, adding more brine or filtering the mixture through a pad of celite can help break the emulsion.

  • Purification Challenges: Fluorinated compounds can sometimes interact strongly with silica gel.[4] If product streaking or decomposition is observed during chromatography, consider using deactivated silica gel or an alternative purification method like crystallization if a suitable solvent system can be found.

Conclusion

This application note provides a detailed, scalable, and efficient protocol for the synthesis of enantiopure this compound via asymmetric biocatalytic reduction. By leveraging the high selectivity and mild operating conditions of enzymatic catalysis, this method offers a robust and sustainable alternative to traditional chemical synthesis, making it well-suited for the demands of pharmaceutical and materials science research and development.

References

  • Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. PMC. [Link]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. [Link]

  • Asymmetric Synthesis of Chiral Fluorine-containing Alcohols. National Institute of Chemistry. [Link]

  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Graz University of Technology. [Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. [Link]

  • Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols. PubMed. [Link]

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]

  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. ResearchGate. [Link]

  • Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(+)-1-(Pentafluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Electron-Deficient Ketones

You are likely encountering difficulties synthesizing (R)-(+)-1-(Pentafluorophenyl)ethanol due to the unique electronic properties of the pentafluorophenyl (


) ring. Unlike standard acetophenones, the five fluorine atoms exert a massive inductive effect ($ -I $), making the carbonyl carbon highly electrophilic.

Common Failure Modes:

  • Hydrate Formation: The carbonyl is so electron-deficient that it readily reacts with ambient moisture to form a stable gem-diol (hydrate), which is inactive in many catalytic cycles.

  • Racemization: The benzylic proton in the product is highly acidic (

    
     lowered by the 
    
    
    
    group), increasing the risk of racemization during basic workup.
  • Catalyst Deactivation: The steric bulk of the perfluorinated ring can hinder the approach to standard chiral catalysts.

This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN complexes, as it offers the highest balance of yield (>95%) and enantioselectivity (>98% ee) for this specific substrate class.

Module 1: Recommended Protocol (Chemical Synthesis)

Method: Asymmetric Transfer Hydrogenation (ATH) Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN] Hydrogen Source: Formic Acid / Triethylamine (Azeotropic mixture)

Why this method?
  • Irreversibility: Unlike isopropanol-based reductions, the release of

    
     drives the reaction to full conversion.
    
  • Acidic Media: The reaction proceeds in slightly acidic/neutral conditions, preventing the base-catalyzed racemization of the sensitive product.

  • Stereocontrol: The (R,R)-TsDPEN ligand creates a chiral pocket that rigidly enforces the delivery of hydride to the re-face of the ketone (following the anti-Prelog rule for this specific catalyst system).

Step-by-Step Protocol
StepActionTechnical Rationale
1. Pre-treatment Dissolve 2,3,4,5,6-pentafluoroacetophenone in Toluene and reflux with a Dean-Stark trap for 1 hour.CRITICAL: Removes the stable hydrate. If you skip this, conversion will stall at <20%.
2. Catalyst Prep In a separate vial, mix

and

(1:2 ratio) in MeOH/DCM with minimal TEA. Stir 30 min, then strip solvent.
Generates the active 16-electron Ru-hydride species in situ.
3. Reaction Mix Dissolve the dried ketone in Formic Acid/TEA (5:2 molar ratio). Add catalyst (S/C ratio 100:1 to 500:1).High catalyst loading is initially recommended due to the steric bulk of the

group.
4. Incubation Stir at 25–30°C for 12–24 hours. Monitor by HPLC/GC.Do not heat >40°C. Higher temps degrade enantioselectivity (ee) significantly.
5. Quench Dilute with water. Extract immediately with DCM. Wash organic layer with saturated

.
Neutralize the acid quickly. Avoid strong bases (NaOH/KOH) to prevent racemization.

Module 2: Visualization of the Mechanism

Understanding the catalytic cycle helps diagnose why the reaction fails. The diagram below illustrates the "Metal-Ligand Bifunctional Mechanism" utilized by the Ru-TsDPEN catalyst.

ATH_Mechanism Catalyst Active Ru-H Catalyst (18e- species) Transition Six-Membered Transition State (Enantio-determining Step) Catalyst->Transition Coordinates Substrate Pentafluoroacetophenone (Ketone) Substrate->Transition H-bonding Product_Complex Ru-Product Complex Transition->Product_Complex Hydride Transfer Product (R)-1-(Pentafluorophenyl)ethanol Product_Complex->Product Product Release Regeneration Catalyst Regeneration (- CO2) Product_Complex->Regeneration 16e- Ru Species H_Source HCOOH / TEA H_Source->Regeneration H-Transfer Regeneration->Catalyst Cycle Closes

Figure 1: The catalytic cycle of Ru-TsDPEN. Note that the interaction between the ligand's -NH proton and the ketone oxygen is critical for stereoselectivity.

Module 3: Troubleshooting & FAQs

Q1: My conversion is stuck at 50-60%. Adding more catalyst doesn't help.

Diagnosis: You are likely fighting the Hydrate Equilibrium . Explanation: The pentafluorophenyl group withdraws electrons, making the carbonyl carbon extremely thirsty for water. In the presence of even trace moisture, the ketone exists as a gem-diol (


). The catalyst cannot reduce the hydrate.
Fix: 
  • Switch solvent to DMF or Toluene (if using co-solvent).

  • Add Molecular Sieves (4Å) directly to the reaction vessel.

  • Ensure the Formic Acid/TEA mixture is fresh and dry.

Q2: I obtained the (S)-enantiomer instead of the (R)-enantiomer.

Diagnosis: Mismatched Catalyst Configuration. Explanation: While standard acetophenones often follow the "anti-Prelog" rule with this catalyst class, the priority of the groups in the Cahn-Ingold-Prelog (CIP) system must be checked.

  • Priority:

    
     (1) > 
    
    
    
    (2) >
    
    
    (3) >
    
    
    (4).
  • Rule: For Ru-TsDPEN in HCOOH/TEA:

    • (S,S)-TsDPEN

      
       yields (S)-alcohol .[1]
      
    • (R,R)-TsDPEN

      
       yields (R)-alcohol .
      Fix:  Verify you used (R,R)-TsDPEN .[2][3] If you used the correct ligand and still got (S), check your HPLC method order of elution; the bulky fluorine group often reverses elution order on Chiralpak AD/OD columns compared to non-fluorinated analogs.
      
Q3: The ee drops significantly upon scale-up.

Diagnosis: Exotherm-induced loss of selectivity. Explanation: The reaction is exothermic. At larger scales, heat dissipation is slower. Higher temperatures allow the reaction to proceed via a non-selective background pathway or "leakage" through the higher-energy transition state. Fix:

  • Active cooling to maintain

    
    .
    
  • Dose the ketone slowly into the catalyst solution (Reverse Addition) to control the rate.

Module 4: Biocatalytic Alternative (Green Chemistry)

If metal contamination is a concern (e.g., strict ppm limits for clinical batches), use an enzymatic approach.

ParameterRecommendation
Enzyme KRED (Ketoreductase) variants from Lactobacillus kefir or commercial kits (e.g., Codexis KREDs screening for 'R' selectivity).
Cofactor NADPH (requires recycling system like Glucose Dehydrogenase + Glucose).
Buffer Potassium Phosphate (pH 7.0). Avoid pH > 8.0 (racemization risk).
Solvent Biphasic system with MTBE or Butyl Acetate .

Decision Logic for Method Selection:

Method_Selection Start Start: Choose Method Scale Scale > 100g? Start->Scale Purity Strict Metal Limits (<5ppm)? Scale->Purity No ATH Method: Ru-ATH (High Yield, Scalable) Scale->ATH Yes Purity->ATH No Bio Method: Biocatalysis (High Selectivity, Green) Purity->Bio Yes

Figure 2: Decision matrix for selecting between Chemical (ATH) and Biological synthesis routes.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds.[4][5] Tetrahedron: Asymmetry.

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[1][4][6][7] Angewandte Chemie International Edition.

  • Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry. (Context on biocatalytic reduction of electron-deficient ketones).

  • Alfa Chemistry. (2023). RuCl(p-cymene)[(R,R)-Ts-DPEN] Product Application Notes.

Sources

Technical Support Center: Catalyst Removal in Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Purification of (R)-(+)-1-(Pentafluorophenyl)ethanol

As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but the underlying strategic thinking required for robust and scalable purification of this compound. The synthesis of this key chiral building block, often via asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation, frequently employs Ruthenium (Ru), Rhodium (Rh), or Palladium (Pd) catalysts.[1][2] The removal of these residual metals is not merely a purification step; it is a critical control point for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This document moves beyond simple step-by-step instructions to offer a troubleshooting framework, helping you diagnose issues and select the most efficient purification strategy for your specific process.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound and why?

The synthesis of this chiral alcohol is typically achieved through the asymmetric reduction of its corresponding prochiral ketone, 2,3,4,5,6-pentafluoroacetophenone. The most prevalent catalytic systems are:

  • Ruthenium (Ru) and Rhodium (Rh) Complexes: Often used in Asymmetric Transfer Hydrogenation (ATH) with hydrogen donors like formic acid/triethylamine or isopropanol. Catalysts such as RuCl are highly effective, offering excellent enantioselectivity under mild conditions.[1]

  • Palladium on Carbon (Pd/C): Used in asymmetric hydrogenation reactions with molecular hydrogen (H₂). While often associated with achiral hydrogenations, chiral modifiers can be employed. More commonly, it's used in related upstream or downstream steps where metal removal is still a concern.[3][4]

The choice of catalyst depends on factors like desired enantiomeric excess (e.e.%), substrate tolerance, process safety (avoiding high-pressure H₂), and cost.

Q2: Why is the removal of residual catalyst so critical in pharmaceutical development?

Catalyst residue is a significant concern that can jeopardize a drug development program. Key risks include:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities, as outlined in the ICH Q3D guidelines. Precious metals like Ru, Rh, and Pd are monitored closely due to their potential toxicity.

  • Downstream Process Poisoning: Residual metals can poison catalysts used in subsequent synthetic steps, leading to failed reactions, reduced yields, and significant project delays.

  • API Stability and Efficacy: Metal impurities can degrade the final API, altering its properties and potentially reducing its therapeutic effect or producing toxic byproducts.

  • Cost and Scalability: Inefficient removal methods can lead to product loss, increased processing time, and the use of expensive consumables, negatively impacting the cost-effectiveness of the process, especially at scale.

Q3: What are the primary strategies for removing residual metal catalysts?

There are four main approaches to catalyst removal, each with its own mechanism and ideal application:[5]

  • Adsorption: The use of high-surface-area materials to physically or chemically bind the metal species.

  • Filtration: The physical separation of insoluble (heterogeneous) catalyst particles from the product solution.

  • Extraction: Utilizing liquid-liquid partitioning to move the metal species from the organic product phase into an aqueous phase.

  • Crystallization: Isolating the desired product as a solid, leaving the metal impurities behind in the mother liquor.

The optimal strategy is highly dependent on the nature of the catalyst (homogeneous vs. heterogeneous) and the specific reaction conditions.[6]

Troubleshooting Guide: Common Purification Challenges

Q4: My final product has a persistent color (e.g., yellow, brown, or black), indicating residual catalyst, but simple filtration isn't working. What's happening?

This is a classic sign of a homogeneous (dissolved) catalyst or the formation of colloidal metal particles that are too small to be removed by standard filtration media like Celite®.[7]

Causality:

  • Homogeneous Catalysts: Complexes like Ru-Tsdpen are designed to be soluble in the reaction medium. After the reaction, the metal remains dissolved in the crude product mixture.

  • Catalyst Leaching/Decomposition: A heterogeneous catalyst like Pd/C can sometimes "leach" soluble metal species into the reaction mixture or decompose into fine colloidal particles that pass through conventional filters.

Solutions:

  • Adsorption Treatment: The most effective approach is to treat the solution with an adsorbent.

    • Activated Carbon: A cost-effective first choice for removing a broad range of metal species and colored impurities.[8][9] Start with a screening experiment to determine the optimal loading (e.g., 1-10 wt% relative to the product).

    • Metal Scavengers: If carbon is ineffective or leads to product loss, use a more targeted approach. Functionalized silicas (e.g., with thiol, amine, or phosphine groups) show high affinity for specific metals through chemisorption.[6][8] These are highly efficient at removing trace amounts of metal to reach low ppm levels.

  • Oxidative Treatment: Sometimes, converting the metal to a different oxidation state can facilitate its removal. For example, a mild oxidant can convert soluble Ru(II) species to Ru(III) or Ru(IV) oxides, which may be more readily adsorbed or filtered. This must be tested carefully to ensure product stability.

Q5: My ICP-MS analysis shows residual metal levels are above the acceptable limit (e.g., >10 ppm) even after treatment. What are my next steps?

Exceeding the specification limit requires a more systematic and potentially multi-step approach. Simply increasing the amount of adsorbent is often not the most efficient or cost-effective solution.

Strategic Approach:

  • Optimize Adsorbent Contact Time & Temperature: Scavenging efficiency is kinetics-dependent.

    • Time: Run a time-course study (e.g., 1h, 4h, 12h) to find the point of maximum removal.[8]

    • Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes increase the rate of adsorption, but must be balanced against potential product degradation.

  • Screen a Panel of Scavengers: No single scavenger works for all metal species. The oxidation state and coordination sphere of the residual metal dictate which functional group will be most effective. Screen a small panel of scavengers with different functionalities (e.g., thiol-based, amine-based, phosphine-based) to identify the top performer.

  • Employ a "Catch and Release" Strategy: If the product is an alcohol, it can sometimes be temporarily converted to a less polar derivative (e.g., a silyl ether). This change in polarity may make it easier to crystallize the product away from the more polar metal impurities or alter the efficacy of scavenging agents. The protecting group is then removed in a subsequent step.

  • Sequential Treatment: Combine methods. For example, use activated carbon for bulk removal of color and impurities, followed by a high-affinity silica scavenger to reduce the metal content to the final low-ppm or ppb level.[10]

Q6: I'm losing a significant amount of my product during the purification step. How can I improve my yield?

Product loss is often due to non-specific binding of the product to the adsorbent material.

Mitigation Strategies:

  • Reduce Adsorbent Loading: Use the minimum amount of adsorbent required to meet the metal specification. This is determined through careful optimization studies.

  • Thorough Washing: After filtering off the adsorbent, wash the filter cake with a fresh portion of the solvent. This recovers product that was retained in the filter cake. Be methodical; multiple small washes are more effective than one large wash.

  • Change Adsorbent Type: Some products have a high affinity for activated carbon. Switching to a functionalized silica scavenger, which is more specific to the metal, can dramatically reduce product loss.

  • Consider Crystallization: If your product is a solid at room temperature or can be crystallized as a salt or derivative, this is often the most effective way to achieve high purity with minimal loss. The metal impurities typically remain in the mother liquor.

Q7: My catalyst removal process was effective at the lab scale, but failed upon scale-up. What went wrong?

Scale-up introduces changes in surface area-to-volume ratios, mixing efficiency, and heat transfer, all of which can affect purification.

Common Scale-Up Issues:

  • Mixing Inefficiency: In a large reactor, simply stirring may not be sufficient to keep the adsorbent (e.g., activated carbon) suspended. This reduces the effective surface area available for scavenging. Ensure agitation is sufficient to maintain a uniform slurry.

  • Filtration Challenges: What is a simple filtration in the lab can become a bottleneck at scale. Fine particles can clog filters, leading to excessively long filtration times. Consider using a filter aid like Celite® mixed with the adsorbent, or use cartridge filters designed for larger volumes.[4]

  • Solvent Ratios: The ratio of solvent to product can impact the efficiency of scavenging. Maintain the same concentration as in the optimized lab-scale experiment.

Data Presentation: Comparison of Catalyst Removal Techniques

Method Mechanism Best For Advantages Limitations
Filtration Physical separationHeterogeneous catalysts (e.g., Pd/C, PtO₂)Simple, fast, and inexpensive for insoluble particles.[3][7]Ineffective for dissolved homogeneous catalysts or fine colloidal particles.[7]
Adsorption (Activated Carbon) PhysisorptionBroad-spectrum removal of dissolved metals and colored organic impurities.Cost-effective, widely available, high capacity for bulk removal.[8][9]Can be non-specific, leading to product loss; may require high loading.
Adsorption (Metal Scavengers) ChemisorptionTargeted removal of specific dissolved metals to very low levels (ppm/ppb).High efficiency and selectivity, low product loss, effective at low loadings.[6]Higher cost than carbon; requires screening to find the optimal scavenger.
Extraction Liquid-liquid partitioningHomogeneous catalysts that can be modified with water-soluble ligands.Can remove metal and ligand simultaneously; operationally simple.[9]Requires a suitable biphasic solvent system; may require multiple extractions.
Crystallization Solid-liquid phase separationProducts that are crystalline solids.Can deliver very high purity product with good yield; integrates purification and isolation.Product must be crystallizable; impurities can sometimes co-crystallize.

Visualizations

Decision-Making Workflow for Catalyst Removal

This flowchart provides a logical path to selecting an appropriate purification strategy after the synthesis of this compound is complete.

G start Reaction Work-up Complete (Crude Product Solution) q1 Is the catalyst heterogeneous (e.g., Pd/C)? start->q1 p1 Perform Filtration (e.g., through Celite® pad) q1->p1 Yes p2 Treat with Adsorbent q1->p2 No (Homogeneous catalyst) q2 Is residual metal content below spec limit (via ICP-MS)? p1->q2 q2->p2 No (Leaching occurred) end_ok Product Meets Specification q2->end_ok Yes q3 Is color the primary issue? p2->q3 p3 Use Activated Carbon (1-10 wt%) q3->p3 Yes p4 Screen Metal Scavengers (e.g., Thiol, Amine Silica) q3->p4 No (Trace metal is main issue) p5 Optimize Scavenging (Time, Temp, Loading) p3->p5 p4->p5 q4 Is residual metal content below spec limit? p5->q4 q4->end_ok Yes end_fail Consult Technical Support (Consider multi-step process or crystallization) q4->end_fail No

Caption: Catalyst Removal Strategy Selection Flowchart.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Filtration through a Celite® Pad (for Heterogeneous Catalysts)

This method is the first line of defense for removing particulate catalysts like Palladium on Carbon (Pd/C).

  • Prepare the Filter Pad: Place a filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite® (diatomaceous earth) and gently compact it.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the pad to settle the Celite® and prevent it from passing into the filtrate.

  • Filter the Mixture: Carefully decant or pour the reaction mixture onto the center of the Celite® pad. Avoid disturbing the pad surface.

  • Wash the Pad: Once the bulk of the mixture has passed through, wash the filter cake with 2-3 small portions of fresh, cold solvent to recover any retained product.[3][7]

  • Collect and Analyze: Combine the filtrates. Take a sample for ICP-MS analysis to confirm the removal of the metal to the required specification.

Protocol 2: Bulk Metal Removal with Activated Carbon

Use this protocol when the product solution is colored or when significant leaching of a heterogeneous catalyst is suspected.

  • Determine Loading: Start with 5 wt% of activated carbon relative to the expected mass of your product (e.g., for 10 g of product, use 0.5 g of carbon).

  • Treatment: Add the activated carbon to the crude product solution in a flask equipped with a stir bar.

  • Stir: Stir the slurry at room temperature for 1-4 hours. Monitor the decolorization visually.

  • Filter: Prepare a Celite® pad as described in Protocol 1. Filter the slurry through the Celite® pad to remove the activated carbon. Note: Carbon fines can be difficult to filter; a thick Celite® pad is essential.

  • Wash and Analyze: Wash the filter cake thoroughly with fresh solvent to maximize product recovery.[9] Submit a sample of the clear filtrate for ICP-MS analysis.

Protocol 3: High-Purity Polishing with Metal Scavengers

This method is ideal for removing the final traces of dissolved metal to meet strict pharmaceutical limits (<10 ppm).

  • Select a Scavenger: Based on the metal (Ru, Rh, Pd), select a suitable functionalized silica scavenger. Thiol-functionalized silica (SiliaMetS® Thiol) is often a good starting point for late transition metals.

  • Determine Loading: Use the manufacturer's recommendation, typically 3-5 equivalents of scavenger relative to the residual metal concentration. If the concentration is unknown, start with a loading of 10-20 wt% relative to the product.

  • Treatment: Add the scavenger to the product solution.

  • Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.

  • Filter and Analyze: Filter off the scavenger (it is a free-flowing powder and easier to filter than carbon). Wash the scavenger with fresh solvent. Submit the filtrate for final ICP-MS analysis to confirm purity.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

  • Google Patents. (2015).
  • Chemie Brunschwig. Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. [Link]

  • Organic Chemistry Portal. Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • ACS Publications - Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • ACS Publications - Organic Process Research & Development. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. [Link]

  • ACS Publications - Organic Process Research & Development. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. [Link]

  • Organic Chemistry Portal. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. [Link]

  • Gopani. (2024). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. [Link]

  • Anderson's Process Solutions. (2017). Removing Ru from metathesis reactions. [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • MDPI. (2023). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. [Link]

  • Royal Society of Chemistry. (2016). Catalytic asymmetric synthesis of chiral phenols in ethanol with recyclable rhodium catalyst. [Link]

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. [Link]

  • Google Patents. (2015). CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
  • Takeda. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]

  • University of Alberta Libraries. (2018). Asymmetric Hydrogenation of Esters and Efforts Towards Photohydrogenation. [Link]

  • Royal Society of Chemistry. (2014). Asymmetric transfer hydrogenation–Sonogashira coupling one–pot enantioselective tandem reaction catalysed by a Pd(0)– Ru(III)/diamine–bifunctionalized Periodic Mesoporous Organosilica. [Link]

  • ChemRxiv. (2021). Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid. [Link]

  • Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. [Link]

  • NIH National Center for Biotechnology Information. (2009). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. [Link]

  • Royal Society of Chemistry. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. [Link]

  • University of Groningen. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Organic Chemistry Portal. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. [Link]

Sources

Strategies to minimize by-product formation in Grignard synthesis of fluorinated alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Subject: Minimizing By-Product Formation in Fluorinated Alcohol Synthesis

Welcome to the Technical Support Center

You have reached the Tier 3 Engineering Desk. We understand you are likely experiencing low yields or unexpected impurities while attempting to synthesize fluorinated alcohols via Grignard addition.

The introduction of fluorine atoms into carbonyl substrates (e.g., trifluoromethyl ketones) fundamentally alters the electronic landscape of the reaction. The strong inductive effect (


) of the fluorine group creates two competing pathologies:
  • Hyper-Acidity:

    
    -protons become significantly more acidic, encouraging the Grignard reagent to act as a base  (enolization) rather than a nucleophile .
    
  • Hyper-Electrophilicity: While the carbonyl carbon is more electrophilic, steric bulk or electronic repulsion often favors Single Electron Transfer (SET) pathways or

    
    -hydride reduction over clean 1,2-addition.
    

Below are the troubleshooting modules designed to resolve these specific failure modes.

Module 1: The "Recovered Starting Material" Loop (Enolization)

Symptom: You added excess Grignard reagent (even 2-3 equivalents), but after workup, you recovered the unreacted fluorinated ketone. No alcohol product was formed.

Root Cause: The Grignard reagent acted as a base.[1][2] Fluorinated ketones (e.g.,


-trifluoroacetophenone) have highly acidic 

-protons due to the electron-withdrawing nature of the

group. The Grignard reagent deprotonates the ketone to form an enolate. Upon aqueous workup, the enolate is protonated back to the starting ketone.

The Fix: Organocerium Chemistry (The Imamoto Reagent) To fix this, you must increase the nucleophilicity of your reagent while suppressing its basicity. We recommend transmetallating to organocerium (


).[3] Cerium is highly oxophilic, activating the carbonyl oxygen and tightening the transition state to favor addition.
Protocol: Preparation of Anhydrous Organocerium

Critical Warning: Commercial "anhydrous"


 is often wet enough to kill this reaction. You must dry it yourself.
  • Drying

    
    : 
    
    • Place

      
       in a Schlenk flask.
      
    • Heat to 140–150 °C under high vacuum (<0.5 mmHg) for 2–4 hours.

    • Checkpoint: The solid should turn from a clumpy solid to a fine, free-flowing white powder. If it remains clumpy, it is not dry.

    • Do not overheat above 180 °C rapidly, or you will form

      
       (cerium oxychloride), which is catalytically dead.
      
  • Activation:

    • Cool the flask under Argon.

    • Add dry THF. Stir vigorously at RT for 2 hours (or sonicate) to form a milky suspension.

    • Cool to -78 °C .

  • Transmetallation:

    • Add your Grignard reagent (

      
      ) dropwise to the 
      
      
      
      suspension.
    • Stir for 30–60 minutes at -78 °C. The reagent is now

      
      .
      
  • Reaction:

    • Add the fluorinated ketone (neat or in THF) to the slurry at -78 °C.

    • Allow to warm slowly to 0 °C.

EnolizationFix Start Problem: Recovered Starting Material Check Substrate has Alpha-Protons? Start->Check PathA Grignard acts as BASE (Enolization) Check->PathA Yes (High Acidity due to F) Solution Solution: Transmetallate to Ce PathA->Solution Result Ce activates Carbonyl Favors Nucleophilic Attack Solution->Result

Caption: Logic flow for diagnosing enolization and implementing the Organocerium solution.

Module 2: The "Wrong Alcohol" Error (Reduction)

Symptom: You intended to synthesize a tertiary alcohol (Addition Product), but NMR shows a secondary alcohol (Reduction Product).

Root Cause:


-Hydride Transfer.[4]
If your Grignard reagent has hydrogens on the 

-carbon (e.g., isopropyl, ethyl,

-butyl), the steric bulk of the fluorinated ketone prevents the nucleophilic carbon from attacking. Instead, the Grignard acts as a hydride donor via a 6-membered transition state (Meerwein-Ponndorf-Verley type reduction).

The Fix: Turbo Grignards & Additives

StrategyMechanismWhen to Use
Switch to Methyl/Phenyl Removes

-hydrogens entirely.
If the specific R-group structure is flexible.
Turbo Grignard (

)

breaks up polymeric Grignard aggregates, increasing the effective concentration of the active monomeric species.
When you need higher reactivity at lower temperatures to outcompete reduction.

Additive
Transmetallation to Organozinc (

).
When the substrate is extremely sensitive to basicity;

is softer and less basic.
Solvent Switch (Ether

THF)
THF coordinates Mg more strongly, breaking aggregates.First-line defense. Diethyl ether promotes aggregation and side reactions in fluorinated systems.
Protocol: Using

(The Modern Alternative)

Recent data suggests Lanthanum salts can be superior to Cerium for preventing reduction in massive sterically hindered fluorinated systems.

  • Prepare

    
     solution in THF (commercially available or prepared similar to Turbo Grignards).
    
  • Mix with

    
     at 0 °C for 1 hour.
    
  • Add fluorinated ketone.

  • Result: The bulky Lanthanum complex enforces a geometry that disfavors the cyclic transition state required for hydride transfer.

ReductionPathway Grignard Grignard Reagent (R-CH2-CH2-MgX) Decision Steric Hindrance / Electronic Repulsion Grignard->Decision Ketone Fluorinated Ketone (Rf-CO-R) Ketone->Decision Path_Add Path A: 1,2-Addition (Desired Tertiary Alcohol) Decision->Path_Add Unimpeded Path_Red Path B: Beta-Hydride Transfer (Undesired Secondary Alcohol) Decision->Path_Red High Hindrance Fix Fix: Add LaCl3 or LiCl (Disrupts cyclic TS) Path_Red->Fix To Prevent

Caption: Competition between Addition and Reduction pathways in hindered fluorinated substrates.

Module 3: Stability of Fluorinated Grignards

Symptom: You are trying to make the Grignard from a fluorinated alkyl halide (


), but the reagent decomposes before you can use it.

Root Cause:


-Elimination.
Grignard reagents with fluorine atoms in the 

or

position are thermally unstable. They undergo

-elimination to form carbenes or

-elimination to form fluoroalkenes.

The Fix: The "Low-Temp Exchange" Do not try to form these Grignards using Mg metal (direct insertion) at reflux. It will fail.

Protocol: Halogen-Magnesium Exchange

  • Dissolve your fluorinated iodide (

    
    ) in THF.
    
  • Cool to -40 °C or -78 °C .

  • Add Turbo Grignard (

    
    ) .[5][6]
    
  • The exchange (

    
    ) is extremely fast (minutes).
    
  • Use the resulting fluorinated Grignard immediately at low temperature.

Frequently Asked Questions (FAQ)

Q: Can I use commercial anhydrous


 beads directly? 
A: No.  Even "anhydrous" beads absorb moisture upon opening. The presence of water hydrolyzes the Grignard. Always perform the high-vacuum drying step described in Module 1.

Q: Why does my reaction turn purple/brown? A: This often indicates Single Electron Transfer (SET) processes generating radical species. While common with fluorinated substrates, it often correlates with lower yields. Lowering the temperature and using


 additives (Turbo Grignard) can mitigate this.

Q: I'm seeing "Wurtz Coupling" (R-R dimers). How do I stop it? A: This happens during the formation of the Grignard, not the addition.

  • Fix: Dilute your reaction. High concentration favors coupling.

  • Fix: Add the alkyl halide slowly to the Magnesium.

References
  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no.[7] 25, 2004, pp. 3333–3336. Link

  • Conlon, D. A., et al. "Anhydrous Cerium(III) Chloride - A Practical Guide to Its Preparation and Use." Advanced Synthesis & Catalysis, vol. 346, 2004, pp. 1307–1315.[8] Link

  • Bartoli, G., et al. "CeCl3-Mediated Addition of Grignard Reagents to 1,3-Diketones: A Direct Access to Tertiary Alcohols." European Journal of Organic Chemistry, 2003. Link

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of (R)-(+)-1-(Pentafluorophenyl)ethanol as a Chiral Auxiliary

[1]

Executive Summary

The "Fluorine Effect" in Chiral Recognition

(R)-(+)-1-(Pentafluorophenyl)ethanol (PFPE) represents a specialized class of chiral auxiliaries where the electronic inversion of the aromatic ring—driven by five fluorine atoms—fundamentally alters its performance compared to non-fluorinated analogs like 1-phenylethanol.

While standard chiral benzyl alcohols rely on steric bulk and weak


-acid
11

Part 1: Mechanistic Basis of Performance

To select the correct auxiliary, one must understand the underlying intermolecular forces.[1] The substitution of hydrogen for fluorine transforms the electronic landscape of the phenyl ring, creating a "lock-and-key" mechanism that is electronically, rather than just sterically, driven.[1]

The Quadrupole Inversion
  • 1-Phenylethanol (Standard): The phenyl ring is electron-rich (

    
    -basic).[1] It repels other electron-rich regions and engages in edge-to-face interactions.[1]
    
  • PFPE (Fluorinated): The

    
     ring is electron-deficient (
    
    
    -acidic).[1] It exhibits a positive electrostatic potential above the ring center (the "
    
    
    -hole"), allowing it to stack face-to-face with electron-rich aromatic guests.[1]
Enhanced Acidity

The electron-withdrawing inductive effect (-I) of the pentafluorophenyl group significantly increases the acidity of the hydroxyl proton (

1

ChiralRecognitionPFPE(R)-PFPE(Host)H_BondPrimary Interaction:Strong H-Bond (OH···N/O)PFPE->H_BondPi_StackSecondary Interaction:Pi-Hole Stacking (C6F5···Ar)PFPE->Pi_StackGuestChiral Guest(Amine/Sulfoxide)Guest->H_BondGuest->Pi_StackComplexDiastereomericComplexResultNMR Anisochrony(Δδ)Complex->ResultInducesH_Bond->ComplexPi_Stack->Complex

Figure 1: Mechanistic workflow of chiral recognition. The dual-interaction mode (H-bonding +

1

Part 2: Performance Comparison

The following analysis compares PFPE against the two most common alternatives: its non-fluorinated parent (1-Phenylethanol) and the industry-standard "Pirkle Alcohol" (TFAE).

Comparative Data: NMR Chiral Solvating Agents (CSA)

Metric:

1
Feature(R)-1-Phenylethanol(R)-PFPE (Subject)(R)-TFAE (Anthryl-CF3)
Electronic Nature

-Base (Electron Rich)

-Acid (Electron Poor)

-Acid (Bulky)
Primary Target Acidic guestsBasic guests (Amines, Sulfoxides)Lactones, Esters, Amines
Avg.[1]

(Amines)
< 0.02 ppm (Poor)0.05 - 0.15 ppm (Excellent) 0.08 - 0.20 ppm (High)
Spectral Clarity HighVery High (F moves signals away) Low (Anthracene obscures region)
Solubility HighHigh Moderate (can aggregate)
Cost LowModerate High
Why Choose PFPE over TFAE?

While TFAE (2,2,2-trifluoro-1-(9-anthryl)ethanol) often yields slightly larger splitting (

Signal Obscuration1

PFPE Advantage: The

no protons

11

Part 3: Experimental Protocols

Protocol A: NMR Enantiomeric Excess Determination

Use this protocol to determine the optical purity of a chiral amine or sulfoxide without derivatization.

Reagents:

  • Analyte: ~5-10 mg of racemic or chiral amine.[1]

  • Auxiliary: this compound (PFPE).[1]

  • Solvent:

    
     or 
    
    
    (Benzene-
    
    
    often enhances
    
    
    -stacking).[1]

Workflow:

  • Baseline Scan: Dissolve the analyte in 0.6 mL solvent in an NMR tube. Acquire a standard

    
     spectrum.[1]
    
  • Titration (Step 1): Add 1.0 equivalent of (R)-PFPE to the tube. Shake well.

  • Acquisition: Acquire spectrum. Look for splitting of protons near the chiral center (e.g.,

    
    , 
    
    
    ).[1]
  • Optimization: If splitting is ambiguous, add PFPE up to 3.0 equivalents. The acidic hydroxyl of PFPE drives the equilibrium toward the associated complex.

  • Calculation:

    
    
    (Where 
    
    
    is the integration of the split signals).
Protocol B: Covalent Derivatization (Resolution via Esterification)

Use this protocol if NMR resolution is insufficient and physical separation is required.

Reaction:

1
  • Mix: Combine 1.0 eq of racemic acid chloride with 1.1 eq of (R)-PFPE in

    
    .
    
  • Catalyze: Add 1.2 eq Pyridine and 0.1 eq DMAP. Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then

    
    . Dry and concentrate.
    
  • Analysis: The resulting diastereomeric esters will exhibit distinct

    
     and 
    
    
    NMR signals.[1]
    • Note: The

      
       NMR will show two distinct sets of signals for the 
      
      
      group, often separated by >0.5 ppm, providing a highly sensitive probe for ee determination without standard overlap issues.[1]

Part 4: Decision Matrix (Auxiliary Selection)

When should you deploy PFPE versus other auxiliaries?

SelectionMatrixStartStart: Analyte TypeQ1Is the Analyte Electron Rich?(Amine, Sulfoxide, Phosphine)Start->Q1Q2Does Analyte haveComplex Aromatic Signals?Q1->Q2YesUse_MosherUSE Mosher's Acid(Derivatization required)Q1->Use_MosherNo (Alcohols/Acids)Use_PFPEUSE (R)-PFPE(Best Balance of Shift & Clarity)Q2->Use_PFPEYes (Avoid Overlap)Use_TFAEUSE TFAE (Anthryl)(Max Shift needed, simple spectra)Q2->Use_TFAENo (Need Max Δδ)

Figure 2: Decision matrix for selecting chiral auxiliaries in analytical chemistry.

References

  • Pirkle, W. H., & Sikkenga, D. L. (1977).[1] The use of chiral solvating agents for nuclear magnetic resonance determination of enantiomeric purity.[2][3] Journal of Organic Chemistry.[1]

  • Resnati, G., et al. (2016).[1] The Halogen Bond in the Design of Functional Supramolecular Materials. Chemical Reviews.[1]

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][2][3] Wiley-Interscience.[1]

  • Parker, D. (1991).[1] NMR determination of enantiomeric purity. Chemical Reviews.[1]

  • Sigma-Aldrich Technical Bulletin. Chiral Solvating Agents for NMR.

Relative Reactivity of (R)- vs (S)-1-(Pentafluorophenyl)ethanol in Kinetic Resolutions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Effect" in Asymmetric Catalysis

The kinetic resolution (KR) of 1-(pentafluorophenyl)ethanol presents a distinct challenge compared to its non-fluorinated analog, 1-phenylethanol. While the latter is the benchmark substrate for testing acylation catalysts (often achieving


), the introduction of the perfluorinated aromatic ring fundamentally alters the substrate's electronic and steric profile.

This guide analyzes the relative reactivity of the (


)- and (

)-enantiomers, establishing that electron-deficient arenes significantly retard acylation rates while maintaining, and occasionally enhancing, stereochemical discrimination through rigid steric bulk.
Key Takeaways
Feature1-Phenylethanol (Benchmark)1-(Pentafluorophenyl)ethanolImpact on KR
Electronic Nature Electron-NeutralStrongly Electron-WithdrawingReduced Nucleophilicity: Slower reaction rates (

).
Hydroxyl Acidity (

)
~14.8~12.5 (Est.)Higher Acidity: Easier deprotonation, but lower nucleophilicity of the neutral alcohol.
Steric Volume Moderate (

)
High (

)
Enhanced Discrimination: Fits "Large" pocket strictly; ortho-fluorines increase rigidity.
Preferred Enantiomer (

)
(

)
Kazlauskas Rule: Holds for Lipases (CAL-B) and BTM catalysts.

Part 1: Mechanistic Drivers of Reactivity

Electronic Deactivation (The Nucleophilicity Drop)

The primary differentiator in the reactivity of 1-(pentafluorophenyl)ethanol is the inductive effect ($ -I $) of the five fluorine atoms.

  • Mechanism: The electron-withdrawing

    
     ring pulls electron density away from the benzylic carbon and, by extension, the hydroxyl oxygen.
    
  • Consequence: The oxygen lone pair is less available for nucleophilic attack on the acyl-enzyme intermediate (in lipases) or the acyl-ammonium species (in organocatalysis).

  • Observation: Experimental data consistently shows that acylation rates for perfluorinated alcohols are 10–50x slower than their non-fluorinated counterparts under identical conditions.

Stereochemical Discrimination (The "R" Preference)

Despite the electronic penalty, the (


)-enantiomer  remains the fast-reacting species in standard acylation protocols.
  • Kazlauskas Rule: For Lipase B from Candida antarctica (CAL-B), the enzyme's active site contains a "medium" pocket (Met2229, Leu278) and a "large" pocket.

  • Binding Mode: The bulky

    
     group can only be accommodated in the large pocket. This forces the hydroxyl group of the (
    
    
    
    )-enantiomer into proximity with the catalytic histidine, facilitating catalysis. The (
    
    
    )-enantiomer forces the
    
    
    group towards the medium pocket or the stereocenter hydrogen into a clash, preventing reaction.

Part 2: Comparative Analysis of Catalytic Systems

System A: Biocatalysis (CAL-B)
  • Catalyst: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Vinyl Acetate (Irreversible).

  • Performance:

    • Selectivity (

      
      ):  High (
      
      
      
      ). The rigidity of the pentafluorophenyl group prevents "wobble" in the active site.
    • Reactivity: Low. Requires higher enzyme loading or longer reaction times (24–48h) compared to 1-phenylethanol (1–4h).

System B: Organocatalysis (Birman's BTM)
  • Catalyst: Homobenzotetramisole (HBTM) or Benzotetramisole (BTM).

  • Mechanism: Nucleophilic catalysis via an acyl-isotetramisoliun ion.

  • Performance:

    • Selectivity (

      
      ):  Excellent (
      
      
      
      ). Birman's catalysts are designed to maximize
      
      
      interactions. The electron-deficient
      
      
      ring engages in strong quadrupole interactions with the electron-rich catalyst scaffold, potentially stabilizing the transition state for the (
      
      
      )-enantiomer.
    • Reactivity: Moderate. While still slower than non-fluorinated substrates, synthetic catalysts can be heated (e.g., to 40–50°C) without the denaturation risks associated with some enzymes.

Comparative Data Summary
ParameterSystem A: CAL-B (Enzymatic)System B: BTM (Synthetic)
Fast Enantiomer (

)-1-(pentafluorophenyl)ethanol
(

)-1-(pentafluorophenyl)ethanol
Selectivity Factor (

or

)
> 100> 50
Time to 50% Conversion 24 - 48 hours6 - 12 hours
Solvent System Hexane / Toluene (Hydrophobic)CDCl3 / Toluene
Scalability High (Easy filtration of bead)Moderate (Chromatography required)

Part 3: Visualization of Workflows

Diagram 1: Kinetic Resolution Workflow

This diagram illustrates the separation of the racemic mixture into the unreacted (


)-alcohol and the (

)-acetate product.

KineticResolution Racemate Racemic 1-(pentafluorophenyl)ethanol Intermediate Transition State (R-selective) Racemate->Intermediate k_fast (R) >> k_slow (S) Catalyst Catalyst (CAL-B or BTM) Catalyst->Intermediate AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Intermediate ProductR (R)-Acetate (Product) Intermediate->ProductR Acylation ProductS (S)-Alcohol (Unreacted) Intermediate->ProductS No Reaction

Figure 1: The kinetic resolution pathway.[1][2][3][4][5][6] The catalyst selectively lowers the activation energy for the (R)-enantiomer, converting it to the acetate, while the (S)-enantiomer remains unchanged.

Diagram 2: Mechanistic Interaction (Kazlauskas Model)

Visualizing why the (


)-enantiomer fits the enzyme pocket.

KazlauskasModel Kazlauskas Rule: Stereochemical Fit for CAL-B ActiveSite Large Pocket Medium Pocket Cat. Serine-OH (Nucleophile) Cat. Histidine SubstrateR SubstrateR SubstrateR:L_fit->ActiveSite:L Fits SubstrateR:M_fit->ActiveSite:M Fits SubstrateS SubstrateS SubstrateS:M_clash->ActiveSite:M Steric Clash

Figure 2: Schematic of the Kazlauskas rule. The bulky pentafluorophenyl group dictates the binding orientation, favoring the (R)-enantiomer.

Part 4: Experimental Protocols

Protocol 1: Enzymatic Resolution with CAL-B

Objective: Isolate (


)-1-(pentafluorophenyl)ethanol and (

)-acetate.
  • Preparation: In a 20 mL glass vial, dissolve racemic 1-(pentafluorophenyl)ethanol (1.0 mmol, 212 mg) in dry hexane (5.0 mL).

    • Note: Toluene can be used if solubility is an issue, but hexane often yields higher

      
      -values.
      
  • Acyl Donor Addition: Add vinyl acetate (3.0 mmol, 0.28 mL). Use a large excess to drive the equilibrium (irreversible tautomerization of vinyl alcohol to acetaldehyde).

  • Catalyst Addition: Add Novozym 435 (20 mg, ~10 wt% relative to substrate).

  • Incubation: Seal the vial and place in an orbital shaker at 30°C / 200 rpm .

    • Monitoring: Monitor by TLC (Silica gel, Hexane:EtOAc 8:1) or GC/HPLC.[7] The (

      
      )-acetate will appear as a less polar spot.
      
  • Termination: Stop the reaction at ~50% conversion (typically 24–36 hours). Filter off the enzyme beads (can be washed and reused).

  • Purification: Concentrate the filtrate in vacuo. Separate the alcohol and ester via flash column chromatography (Silica gel, gradient Hexane

    
     10% EtOAc/Hexane).
    
Protocol 2: Determination of Enantiomeric Excess (HPLC)

Accurate measurement of the


-value requires chiral HPLC.
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

    • Note: The electron-deficient ring interacts strongly with the amylose/cellulose stationary phases, often providing excellent baseline separation compared to phenyl analogs.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Calculation:

    
    
    Where 
    
    
    
    is conversion and
    
    
    is the enantiomeric excess of the remaining substrate.[3]

References

  • Kazlauskas, R. J., et al. (1991). "A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa." Journal of Organic Chemistry. Link

  • Birman, V. B., et al. (2004).[8] "2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts and Their Use in Kinetic Resolution of Alcohols." Journal of the American Chemical Society.[2] Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry. Link

  • Noyori, R., et al. (2011). "Asymmetric Transfer Hydrogenation of Fluorinated Ketones and Its Application." Journal of Organic Chemistry. (Provides comparative electronic data for pentafluorophenyl substrates). Link

  • BenchChem. (2025).[9] "Reactivity Prediction of (S)-2-(4-Fluorophenyl)propan-1-ol vs Non-fluorinated Analogs." BenchChem Technical Guides. Link

Sources

A Comparative Guide to the Resolution of 1-(pentafluorophenyl)ethanol: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of enantiomerically pure compounds is a critical challenge. The chiral secondary alcohol, 1-(pentafluorophenyl)ethanol, is a valuable building block, particularly in the synthesis of fluorinated pharmaceuticals and advanced materials, where its stereochemistry can significantly impact biological activity and material properties.[1] This guide provides an in-depth comparison of the two primary strategies for resolving racemic 1-(pentafluorophenyl)ethanol: chemical kinetic resolution and enzymatic kinetic resolution. We will delve into the mechanistic underpinnings of each approach, present representative experimental protocols, and offer a data-driven comparison to inform your selection of the most suitable method for your research needs.

Introduction to Kinetic Resolution

Kinetic resolution is a widely employed technique for separating a racemic mixture of enantiomers. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[2][3] One enantiomer reacts faster, leading to its conversion into a new product, while the slower-reacting enantiomer remains largely unreacted. This results in the enrichment of the unreacted starting material in one enantiomer and the product in the other. A key metric for the success of a kinetic resolution is the enantiomeric ratio (E), which quantifies the selectivity of the catalyst for one enantiomer over the other.

Chemical Kinetic Resolution: The Power of Chiral Catalysts

Chemical kinetic resolution has seen significant advancements with the development of highly selective, non-enzymatic catalysts. Among the most successful are chiral 4-(dimethylamino)pyridine (DMAP) analogs and amidine-based catalysts.[4][5] These organocatalysts are particularly effective for the enantioselective acylation of secondary alcohols.

The mechanism of DMAP-catalyzed acylation involves the formation of a highly reactive N-acylpyridinium ion intermediate upon reaction of the catalyst with an acylating agent, typically an anhydride. This intermediate then acylates one enantiomer of the alcohol preferentially, regenerating the catalyst for the next cycle. The enantioselectivity is dictated by the steric and electronic interactions within the diastereomeric transition states formed between the chiral catalyst-acylating agent complex and each enantiomer of the alcohol.

Workflow for Chemical Kinetic Resolution

cluster_chemical Chemical Kinetic Resolution Workflow racemic_alcohol Racemic 1-(pentafluorophenyl)ethanol reaction Reaction Mixture racemic_alcohol->reaction chiral_catalyst Chiral DMAP Analog chiral_catalyst->reaction acyl_donor Acetic Anhydride acyl_donor->reaction solvent Solvent (e.g., tert-amyl alcohol) solvent->reaction workup Quench & Extraction reaction->workup separation Chromatography workup->separation product_ester Enantioenriched Ester separation->product_ester unreacted_alcohol Enantioenriched Alcohol separation->unreacted_alcohol

Caption: Workflow for chemical kinetic resolution.

Representative Experimental Protocol: Chemical Resolution

The following protocol is a representative example for the kinetic resolution of a secondary benzylic alcohol using a chiral DMAP analog, adapted for 1-(pentafluorophenyl)ethanol.

Materials:

  • Racemic 1-(pentafluorophenyl)ethanol

  • Chiral DMAP catalyst (e.g., a planar-chiral derivative) (1-5 mol%)[2]

  • Acetic anhydride (0.5-0.6 equivalents)

  • Triethylamine (1.0 equivalent)

  • tert-Amyl alcohol (solvent)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of racemic 1-(pentafluorophenyl)ethanol and the chiral DMAP catalyst in tert-amyl alcohol at 0 °C, add triethylamine.

  • Slowly add acetic anhydride to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon reaching approximately 50% conversion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the enantioenriched unreacted alcohol and the enantioenriched ester product by column chromatography.

  • Determine the enantiomeric excess (ee) of both the recovered alcohol and the ester by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Enzymatic Kinetic Resolution: Nature's Catalysts

Enzymatic kinetic resolution offers a green and highly selective alternative to chemical methods.[3] Lipases, in particular, are widely used for the resolution of alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[6] A frequently used and commercially available lipase is Novozym 435, which is an immobilized form of Candida antarctica lipase B (CALB).[7]

The mechanism of lipase-catalyzed transesterification involves a serine residue in the enzyme's active site. This serine acts as a nucleophile, attacking the acyl donor (often an activated ester like vinyl acetate) to form a covalent acyl-enzyme intermediate. This intermediate then transfers the acyl group to one of the alcohol's enantiomers, which binds preferentially in the active site. The other enantiomer is a poor fit and reacts much more slowly.

Workflow for Enzymatic Kinetic Resolution

cluster_enzymatic Enzymatic Kinetic Resolution Workflow racemic_alcohol_enz Racemic 1-(pentafluorophenyl)ethanol reaction_enz Reaction Mixture racemic_alcohol_enz->reaction_enz lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_enz acyl_donor_enz Vinyl Acetate acyl_donor_enz->reaction_enz solvent_enz Solvent (e.g., Hexane) solvent_enz->reaction_enz filtration Enzyme Filtration reaction_enz->filtration separation_enz Solvent Evaporation & Chromatography filtration->separation_enz product_ester_enz Enantioenriched Ester separation_enz->product_ester_enz unreacted_alcohol_enz Enantioenriched Alcohol separation_enz->unreacted_alcohol_enz

Caption: Workflow for enzymatic kinetic resolution.

Representative Experimental Protocol: Enzymatic Resolution

This protocol is based on established procedures for the lipase-catalyzed resolution of secondary alcohols and is adapted for 1-(pentafluorophenyl)ethanol.[7][8]

Materials:

  • Racemic 1-(pentafluorophenyl)ethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • n-Hexane (solvent)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of racemic 1-(pentafluorophenyl)ethanol in n-hexane, add Novozym 435.

  • Add vinyl acetate to the suspension.

  • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by GC.

  • Once the conversion reaches approximately 50%, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of the enantioenriched unreacted alcohol and the enantioenriched ester product by column chromatography.

  • Determine the ee of both fractions by chiral HPLC or chiral GC.

Performance Comparison: Chemical vs. Enzymatic Methods

While direct comparative data for the resolution of 1-(pentafluorophenyl)ethanol is scarce, we can extrapolate from data on structurally similar fluorinated secondary alcohols and general trends in the literature to provide a qualitative and semi-quantitative comparison.

ParameterChemical Resolution (Chiral DMAP Analogs)Enzymatic Resolution (Lipases, e.g., Novozym 435)
Enantioselectivity (E-value) Good to Excellent (can be highly substrate-dependent)Often Excellent to Outstanding (E > 200 is common)[9]
Reaction Conditions Often requires low temperatures (0 °C to -20 °C) and inert atmosphere.Mild conditions (room temperature to 50 °C), atmospheric pressure.
Catalyst Loading Typically 1-10 mol%.Varies, but often used by weight; can be higher than chemical catalysts.
Catalyst Reusability Can be challenging to recover and reuse homogeneous catalysts.Immobilized enzymes are easily recovered by filtration and can be reused multiple times.
Substrate Scope Generally broad, with ongoing development for challenging substrates.Can be more substrate-specific, but many lipases are commercially available.
Solvents Often requires specific organic solvents (e.g., tert-amyl alcohol).[2]Typically performed in non-polar organic solvents like hexane or toluene, but aqueous systems are also being developed.[10]
Acyl Donor Anhydrides are common.Activated esters like vinyl acetate are preferred for irreversibility.
Work-up Aqueous work-up followed by chromatography.Simple filtration to remove the enzyme, followed by chromatography.
Cost Chiral catalysts can be expensive to synthesize or purchase.Immobilized enzymes can have a higher initial cost, but reusability can make them cost-effective.
Environmental Impact May involve hazardous reagents and solvents.Generally considered a "greener" technology.

Concluding Remarks

Both chemical and enzymatic methods offer viable pathways for the resolution of 1-(pentafluorophenyl)ethanol, each with its own set of advantages and disadvantages.

Chemical resolution , particularly with the advent of highly active and selective chiral DMAP analogs, provides a powerful and often more general approach. The continuous development of new catalysts is expanding the substrate scope and improving the efficiency of these methods. However, the cost of the catalyst and the often more stringent reaction conditions can be drawbacks.

Enzymatic resolution , on the other hand, stands out for its exceptional enantioselectivity, mild reaction conditions, and the reusability of the immobilized biocatalyst, which aligns with the principles of green chemistry. For many secondary alcohols, lipases like Novozym 435 are the gold standard for achieving high enantiopurity.

The optimal choice between these two methods will ultimately depend on the specific requirements of your project, including the desired scale of the reaction, cost considerations, available equipment, and the importance of environmental sustainability. For initial lab-scale synthesis where high enantiopurity is paramount, enzymatic resolution with a commercially available lipase like Novozym 435 is often an excellent starting point. For larger-scale production or for substrates that are not well-tolerated by enzymes, a well-optimized chemical resolution process may be the more practical solution.

References

  • A cationic ruthenium complex for the dynamic kinetic resolution of secondary alcohols. (2014). Organic & Biomolecular Chemistry, 12(43), 8751-8756.
  • Novozym-435-Catalyzed Enzymatic Separation of Racemic Propargylic Alcohols. A Facile Route to Optically Active Terminal Aryl Propargylic Alcohols. (2003). Tetrahedron Letters, 44(33), 6343-6346.
  • Enantioselective acylation of alcohols with fluorinated β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase. (2007). Tetrahedron: Asymmetry, 18(13), 1567-1573.
  • Lipase-catalyzed transesterification of 2-hydroxy-2-(pentafluorophenyl)acetonitrile leading to (1R,2R)- and (1S,2S)-bis(pentafluorophenyl)ethane-1,2-diol. (2000). The Journal of Organic Chemistry, 65(10), 3242-3244.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2022). ChemBioChem, 23(22), e202200435.
  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. (2021). Green Chemistry, 24(2), 647-651.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). International Journal of Molecular Sciences, 22(21), 11894.
  • Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. (2016). Journal of the American Chemical Society, 138(11), 3845-3853.
  • Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. (2021).
  • Kinetic resolution. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Highly Efficient Kinetic Resolution of Allylic Alcohols with Terminal Double Bond. (2015).
  • Enantioselective Acylation of Benzylic C(sp3)-H Bond Enabled by a Cooperative Photoredox and N-Heterocyclic Carbene Catalysis. (2025).
  • Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. (2022).
  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. (2012). Accounts of Chemical Research, 45(4), 641-654.
  • Lipase-Catalyzed Transesterification of 2-Hydroxy-2-(pentafluorophenyl)acetonitrile Leading to (1R,2R)- and (1S,2S)-Bis(pentafluorophenyl)ethane-1,2-diol. (2000). The Journal of Organic Chemistry, 65(10), 3242-3244.
  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. (2024). ChemRxiv.
  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. (2022). Polymers, 14(20), 4350.
  • Catalytic Parallel Kinetic Resolution under Homogeneous Conditions. (2009). Journal of the American Chemical Society, 131(30), 10567-10577.
  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2020). Preparative Biochemistry & Biotechnology, 50(9), 896-905.
  • Fluxionally chiral DMAP catalysts: kinetic resolution of axially chiral biaryl compounds. (2014).
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2011). Molecules, 16(11), 9640-9653.
  • Mechanism of lipase-catalyzed transesterification. (2011).
  • Chiral DMAP Catalysts in Asymmetric Synthesis. (n.d.).
  • Synthesis and Resolution of Planar‐Chiral Derivatives of 4‐(Dimethylamino)pyridine. (2010). European Journal of Organic Chemistry, 2010(28), 5363-5374.

Sources

Safety Operating Guide

(R)-(+)-1-(Pentafluorophenyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Effective disposal of (R)-(+)-1-(Pentafluorophenyl)ethanol requires more than standard organic waste protocols. As a fluorinated aromatic alcohol, this compound presents unique challenges due to the high stability of its Carbon-Fluorine (C-F) bonds and the potential for hydrofluoric acid (HF) generation during thermal destruction.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated operational workflow. It is designed for researchers who need to ensure regulatory compliance (RCRA/EPA/EU) while minimizing environmental impact.

Chemical Identity & Physical State
ParameterDetailOperational Implication
Chemical Name This compoundChiral fluorinated alcohol.[1]
CAS Number 101219-73-2 (Specific Enantiomer)(Ref: 830-50-2 for Racemate)Use CAS 830-50-2 for broad SDS searches if enantiomer-specific data is scarce.
Physical State Low-Melting Solid (MP: ~32–37°C)CRITICAL: At warm lab temps (>25°C), it may exist as a slush or liquid. Spill response depends on ambient temperature.
Primary Hazards Skin/Eye Irritant (H315, H319)Direct contact causes immediate irritation; absorption potential is increased by the ethanol moiety.
Waste Class Halogenated Organic NEVER mix with non-halogenated solvents (e.g., Acetone, Hexane).

Hazard Analysis & Waste Characterization

The "Halogenated" Imperative

Unlike standard organic solvents, this compound contains five fluorine atoms per molecule.[1]

  • Why Segregation Matters: Mixing fluorinated waste with non-halogenated waste complicates downstream incineration. Standard incinerators operating at 850°C may fail to fully break the C-F bonds, leading to the release of organofluorine fragments or PFAS-like byproducts into the atmosphere.

  • Incompatibility: Avoid mixing with strong oxidizing agents or alkali metals. While chemically stable, the hydroxyl group allows for reactivity that can generate heat or pressure in a sealed waste container if mixed with incompatible reagents.

Operational Disposal Protocol

This protocol is a self-validating system: if you cannot check a box (e.g., "Container is HDPE"), do not proceed to the next step.

Step 1: Waste Segregation (The Golden Rule)
  • Designated Stream: This compound MUST go into the Halogenated Organic Waste stream.

  • Prohibited Mixtures: Do not combine with:

    • Non-halogenated solvents (Acetone, Ethanol, Methanol).

    • Aqueous waste (unless the specific waste profile allows for <5% water).

    • Acids or Bases (Keep pH neutral to prevent container degradation).

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred.

    • Reasoning: While glass is generally compatible with alcohols, fluorinated compounds under specific degradation conditions (or if HF is generated as a byproduct) can etch glass. HDPE offers superior resistance and durability against breakage.

  • Venting: Use a vented cap if the waste solution contains reactive intermediates, though the pure compound is stable.

Step 3: Labeling
  • Standard Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Specific Constituent: Clearly write "this compound" on the tag.

  • Hazard Checkbox: Mark "Irritant" and "Toxic."

Step 4: Storage & Handoff
  • Store in a cool, dry area away from direct sunlight.

  • Ensure the container is in secondary containment (tray) to capture leaks.

Visual Workflows

Figure 1: Waste Segregation Decision Tree

This diagram illustrates the logic for determining the correct waste stream, preventing costly cross-contamination.

WasteSegregation Start Waste Generation: This compound IsPure Is the waste pure compound or mixed with solvent? Start->IsPure SolventType Identify Solvent Mixture IsPure->SolventType Mixture Action1 DISPOSAL PATH A: HALOGENATED ORGANIC WASTE (High-Temp Incineration) IsPure->Action1 Pure Compound Halogenated Mixed with: DCM, Chloroform, etc. SolventType->Halogenated NonHalogenated Mixed with: Acetone, Hexane, Water SolventType->NonHalogenated Halogenated->Action1 Action2 STOP: Do not mix! Segregate into separate Halogenated container. NonHalogenated->Action2

Caption: Logic flow for segregating fluorinated alcohol waste. Note that even if mixed with non-halogenated solvents, the presence of the fluorinated compound defaults the entire mixture to "Halogenated Waste."

Spill Management: The "Phase State" Challenge

Because the melting point is ~32–37°C, the compound may be a solid powder or a viscous liquid depending on your lab's ambient temperature.

Scenario A: Solid Spill (Cool Lab < 25°C)
  • PPE: Nitrile gloves, safety goggles, lab coat. N95 dust mask recommended if powder is fine.

  • Action: Do not dry sweep if dust generation is likely. Use a scoop or spatula to transfer solids to a waste jar.

  • Residue: Wipe the surface with a solvent-dampened paper towel (Acetone or Ethanol).

  • Disposal: Place the paper towel in the Solid Hazardous Waste bin (contaminated debris).

Scenario B: Liquid/Slush Spill (Warm Lab/Hot Plate)
  • Containment: Surround the spill with absorbent pads or inert absorbent material (Vermiculite/Sand).

  • Absorption: Allow material to soak up the liquid.

  • Cleanup: Scoop the saturated absorbent into a wide-mouth HDPE jar.

  • Labeling: Label as "Debris contaminated with Halogenated Organics."

SpillResponse Event Spill Detected CheckState Check Physical State Event->CheckState Solid Solid/Powder (< 30°C) CheckState->Solid Liquid Liquid/Slush (> 30°C) CheckState->Liquid Scoop Scoop carefully Avoid dust Solid->Scoop Absorb Apply Vermiculite or Absorbent Pads Liquid->Absorb SolventWipe Wipe surface with Acetone/Ethanol Scoop->SolventWipe Final Dispose as Solid Hazardous Waste Absorb->Final SolventWipe->Final

Caption: Adaptive spill response based on the physical state of this compound.

Destruction Methodology (The "Why")

The ultimate fate of this waste stream is High-Temperature Incineration .

  • Mechanism: The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~485 kJ/mol). Standard incineration temperatures (850°C) are often insufficient to fully mineralize these compounds.

  • Requirement: Facilities must use Rotary Kiln Incineration operating at >1100°C with a residence time of at least 2 seconds.

  • Pollution Control: The incinerator must be equipped with a Wet Scrubber (using alkaline solution) to capture the Hydrogen Fluoride (HF) gas generated during combustion, preventing acid gas release into the atmosphere.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733479, 1-(Pentafluorophenyl)ethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Destruction and Disposal of Per- and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS. (Applicable guidance for fluorinated organic destruction). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (Waste management sections).[2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-1-(Pentafluorophenyl)ethanol
Reactant of Route 2
(R)-(+)-1-(Pentafluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.